2-(3,5-Difluorophenyl)ethanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-difluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1-2,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPAZHKOVLYSCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394900 | |
| Record name | 2-(3,5-difluorophenyl)ethanamine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90394900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
311346-60-8 | |
| Record name | 3,5-Difluorobenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=311346-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,5-difluorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,5-difluorophenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2-(3,5-Difluorophenyl)ethanamine: A Core Scaffold in Modern Drug Discovery
Executive Summary: 2-(3,5-Difluorophenyl)ethanamine, also known as 3,5-Difluorophenethylamine, is a critical fluorinated building block in medicinal chemistry. Its strategic importance lies in the unique physicochemical properties imparted by the difluoro-substituted phenyl ring, which can significantly modulate a molecule's metabolic stability, lipophilicity, and target-binding affinity. This guide provides an in-depth analysis of its chemical identity, synthesis, applications, and safety considerations, tailored for professionals in drug development and chemical research. We will explore validated synthetic routes, discuss its role in constructing complex bioactive molecules, and provide a framework for its safe handling and application.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical entity is a thorough understanding of its identity and properties. The IUPAC name for the compound is This compound . It is also commonly referred to by its synonym, 3,5-Difluorophenethylamine.
The presence of two fluorine atoms on the phenyl ring is a deliberate design choice in medicinal chemistry. Fluorine's high electronegativity and small atomic size can profoundly influence a drug candidate's properties, including enhancing metabolic stability by blocking sites of oxidative metabolism, increasing binding affinity through favorable electrostatic interactions, and modulating pKa.[1][2]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | N/A |
| Synonyms | 2-(3,5-Difluorophenyl)ethan-1-amine; 3,5-Difluorophenethylamine | N/A |
| CAS Number | 311346-60-8 | [3] |
| Molecular Formula | C₈H₉F₂N | [3] |
| Molecular Weight | 157.16 g/mol | [3] |
| Canonical SMILES | C1=C(C=C(C=C1F)F)CCN | [4] |
| InChIKey | WRPAZHKOVLYSCH-UHFFFAOYSA-N | [4] |
| Monoisotopic Mass | 157.07031 Da | [4] |
| Predicted XlogP | 1.4 |[4] |
Strategic Synthesis Methodologies
The synthesis of this compound is primarily achieved through the reduction of a corresponding functional group. The choice of starting material dictates the specific reagents and conditions, with the overarching goal of achieving high yield and purity. Two principal and industrially relevant routes are outlined below.
Route A: Reduction of 3,5-Difluorophenylacetonitrile
This is the most direct and common pathway. It involves the reduction of the nitrile group of 3,5-Difluorophenylacetonitrile to a primary amine. The causality for this choice is twofold: the commercial availability of the nitrile precursor and the high efficiency of nitrile reduction methodologies.
-
Starting Material: 3,5-Difluorophenylacetonitrile (CAS: 122376-76-5).
-
Reaction Principle: The C≡N triple bond of the nitrile is reduced to a C-N single bond, with concomitant addition of hydrogen atoms, yielding the primary amine.
-
Choice of Reducing Agent: Strong hydride reagents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a classic and highly effective choice, known for its ability to reduce nitriles to amines in high yield. Alternatively, catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere offers a milder, albeit sometimes slower, alternative.
Route B: Reduction of 3,5-Difluorobenzaldehyde Oxime
-
Step 1: Oxime Formation. 3,5-Difluorobenzaldehyde is condensed with hydroxylamine hydrochloride to form 3,5-Difluorobenzaldehyde oxime.[4] This reaction is a robust and high-yielding method to prepare the oxime intermediate.
-
Step 2: Oxime Reduction. The N-OH bond of the oxime is cleaved and the C=N double bond is reduced to afford the primary amine. Various reducing agents can be employed, including catalytic hydrogenation or reagents like sodium borohydride in the presence of a catalyst, or more specialized systems like hydrosilanes catalyzed by a Lewis acid.[5]
Representative Experimental Protocol (Route A)
The following protocol is a representative, self-validating system for the synthesis via nitrile reduction. All steps must be conducted by trained personnel in a controlled laboratory environment.
Objective: To synthesize this compound from 3,5-Difluorophenylacetonitrile.
Materials:
-
3,5-Difluorophenylacetonitrile (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 eq)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Distilled Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Inert Atmosphere: Assemble a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon). This is critical as LiAlH₄ reacts violently with water.
-
Reagent Suspension: Carefully charge the flask with LiAlH₄ (1.5 eq) and add anhydrous diethyl ether to create a slurry.
-
Precursor Addition: Dissolve 3,5-Difluorophenylacetonitrile (1.0 eq) in a minimal amount of anhydrous diethyl ether and add it to the dropping funnel.
-
Reaction: Cool the LiAlH₄ slurry to 0 °C using an ice bath. Add the nitrile solution dropwise to the stirred slurry at a rate that maintains a gentle reflux. The dropwise addition is crucial to control the exothermic reaction.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC/GC-MS analysis indicates the complete consumption of the starting material.
-
Work-up (Fieser method): Cautiously quench the reaction by cooling the flask back to 0 °C and sequentially adding distilled water (X mL), followed by 15% NaOH solution (X mL), and finally distilled water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts into a granular, easily filterable form.
-
Isolation: Stir the resulting mixture for 30 minutes, then filter it through a pad of Celite or filter paper. Wash the filter cake thoroughly with additional diethyl ether.
-
Purification: Combine the filtrate and washes. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be further purified by vacuum distillation or column chromatography if necessary.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate or building block.[6] Its value is in providing the difluorophenethylamine scaffold, which is then elaborated into more complex molecules with potential biological activity.
One documented application is in the synthesis of complex heterocyclic compounds like (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine .[6][7] In this context, the amine group of this compound acts as a nucleophile or a point of attachment for constructing larger, more intricate structures designed to interact with specific biological targets such as enzymes or receptors.[6]
Inferred Biological Activity & Pharmacological Context
The phenethylamine skeleton is a well-established pharmacophore, forming the basis for many psychoactive compounds and neurotransmitters. Analogues like mescaline and the "2C" family of compounds are known to act as agonists or partial agonists at serotonin receptors, particularly the 5-HT₂A receptor, leading to psychedelic effects.[8][9]
While the specific pharmacology of this compound is not extensively documented in public literature, its structural similarity to other psychoactive phenethylamines suggests a potential for interaction with monoamine neurotransmitter systems.[10] The introduction of fluorine can significantly alter this activity. Depending on its position, fluorination can lead to an enhancement, a reduction, or a prolongation of psychoactive effects compared to the non-fluorinated parent compound.[11] Therefore, derivatives synthesized from this building block are often investigated for their potential as modulators of CNS targets.
Caption: Conceptual binding of a phenethylamine scaffold to a serotonin receptor.
Safety, Handling, and Storage
As a primary amine with a fluorinated aromatic ring, this compound and its precursors must be handled with care. Safety data from closely related analogues provides a strong basis for risk assessment.
Table 2: Hazard Profile and Handling Recommendations
| Hazard Category | Information and Precautions | Relevant Precursors / Analogues |
|---|---|---|
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | 3,5-Difluorophenylacetonitrile, 2-(3,5-Difluorophenyl)propan-2-amine HCl |
| Skin/Eye Irritation | Causes skin irritation and serious eye irritation/damage. | 3,5-Difluorophenylacetonitrile |
| Respiratory Irritation | May cause respiratory irritation. | 3,5-Difluorophenylacetonitrile |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or chemical fume hood. Use a NIOSH-approved respirator if inhalation risk is high. | General laboratory practice |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents. | General laboratory practice |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | General laboratory practice |
Conclusion
This compound represents a cornerstone scaffold for the development of novel chemical entities. Its synthesis is well-understood and achievable through robust chemical transformations. The strategic placement of fluorine atoms provides medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. A comprehensive understanding of its synthesis, reactivity, and safety profile is essential for any researcher or drug development professional seeking to leverage the unique advantages of this valuable building block.
References
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Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577-590. Available at: [Link]
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Zarghi, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. Available at: [Link]
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Tu, B., et al. (2021). Mild reductive rearrangement of oximes and oxime ethers to secondary amines with hydrosilanes catalyzed by B(C6F5)3. Organic Chemistry Frontiers, 8, 3280-3285. Available at: [Link]
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ResearchGate. (2017). Synthesis and structure elucidation of 1-(2, 5 /3, 5- difluorophenyl) - 3- (2, 3 /2, 4 /2, 5 /3, 4- dimethoxyphenyl) - 2- propen- 1- ones as anticancer agents. Retrieved January 27, 2026, from [Link]
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ResearchGate. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved January 27, 2026, from [Link]
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ResearchGate. (n.d.). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach. Retrieved January 27, 2026, from [Link]
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Wikipedia. (n.d.). Scaline. Retrieved January 27, 2026, from [Link]
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Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. Available at: [Link]
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UNODC. (n.d.). Details for Phenethylamines. Retrieved January 27, 2026, from [Link]
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Wikipedia. (n.d.). 2C-B. Retrieved January 27, 2026, from [Link]
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National Center for Biotechnology Information. (2020). Crystal structure of 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione. Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
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MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
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PubChem. (n.d.). 3,5-Difluorobenzaldehyde oxime. Retrieved January 27, 2026, from [Link]
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PubChemLite. (n.d.). 3,5-difluorophenylacetonitrile (C8H5F2N). Retrieved January 27, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Deployment of 2-(3,5-Difluorophenyl)ethanamine in Parallel Synthesis for Accelerated Drug Discovery
Abstract
This guide provides a comprehensive framework for the effective utilization of 2-(3,5-Difluorophenyl)ethanamine as a cornerstone building block in parallel synthesis campaigns. We delve into the strategic rationale for employing this scaffold, underscored by the advantageous physicochemical properties conferred by the 3,5-difluorophenyl motif. Detailed, field-tested protocols for high-throughput amide library synthesis and reductive amination are presented, with a focus on addressing the nuanced reactivity of this electron-deficient amine. Methodologies are optimized for a 96-well plate format, encompassing reaction execution, work-up, and purification strategies tailored for the generation of high-purity compound libraries destined for drug discovery screening.
Introduction: The Strategic Value of the 3,5-Difluorophenyl Motif
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a well-established tactic to enhance a molecule's pharmacological profile. The 3,5-difluorophenyl moiety, in particular, offers a unique constellation of benefits. The two fluorine atoms act as potent electron-withdrawing groups, which can significantly lower the pKa of nearby basic centers, such as the primary amine in this compound.[1][2][3] This modulation of basicity can be critical for optimizing interactions with biological targets and improving pharmacokinetic properties like oral bioavailability and metabolic stability. Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with protein active sites and serves as a bioisostere for the hydrogen atom, while being more lipophilic, potentially enhancing membrane permeability.[1]
This compound is, therefore, a valuable building block for introducing this privileged scaffold into compound libraries. Its primary amine handle serves as a versatile anchor point for a variety of chemical transformations, enabling the rapid generation of diverse analogs through parallel synthesis. This document provides detailed protocols for two of the most robust and widely used reactions in library synthesis: amide bond formation and reductive amination.
Causality of Experimental Design: Addressing Reduced Nucleophilicity
A critical consideration when working with this compound is the reduced nucleophilicity of the primary amine. The strong inductive effect of the two meta-positioned fluorine atoms withdraws electron density from the phenyl ring and, by extension, from the ethylamine side chain. This electronic deficit renders the amine nitrogen less basic and less reactive towards electrophiles compared to its non-fluorinated counterpart.
Our protocol design directly addresses this challenge:
-
For Amide Coupling: We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly potent uronium-based coupling reagent. HATU is particularly effective for coupling weakly nucleophilic amines where standard reagents like DCC or EDC/HOBt may prove sluggish or inefficient.[4][5] The mechanism involves the rapid formation of a highly activated OAt-ester intermediate, which is more susceptible to attack by the electron-poor amine.[6]
-
For Reductive Amination: The choice of sodium triacetoxyborohydride (STAB) is deliberate. It is a mild and selective reducing agent that is effective under slightly acidic conditions, which are often necessary to promote the formation of the initial iminium ion intermediate.[7] Crucially, STAB is less reactive towards the carbonyl starting material than other hydrides like sodium borohydride, minimizing the formation of alcohol byproducts and simplifying purification.[7]
By anticipating and mitigating the reduced reactivity of the starting amine, these protocols are designed to be robust and high-yielding, making them suitable for the demands of high-throughput library generation.
Parallel Synthesis Workflow: A Visual Guide
The following diagram illustrates the general workflow for generating a diverse library from this compound in a 96-well plate format.
Caption: General workflow for parallel library synthesis.
Protocol 1: Parallel Amide Library Synthesis
This protocol details the synthesis of an amide library by coupling this compound with a diverse set of carboxylic acids in a 96-well format.
Materials & Reagents
| Reagent/Material | Grade | Recommended Supplier |
| This compound | ≥98% | Commercial Source |
| Diverse Carboxylic Acids | ≥95% | Commercial Source |
| HATU | ≥98% | Commercial Source |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous | Commercial Source |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial Source |
| 96-well deep-well reaction block (2 mL) | Polypropylene | Standard Labware Supplier |
| Plate sealer | Standard Labware Supplier | |
| Automated liquid handler (optional) | N/A |
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous DMF.
-
In a separate 96-well plate (the "acid plate"), prepare 0.2 M solutions of each unique carboxylic acid in anhydrous DMF.
-
Prepare a 0.22 M solution of HATU in anhydrous DMF. Note: Prepare this solution fresh before use.
-
Prepare a 0.8 M solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 100 µL of the 0.2 M this compound stock solution (0.02 mmol, 1.0 equiv).
-
To each corresponding well, add 100 µL of the respective 0.2 M carboxylic acid stock solution (0.02 mmol, 1.0 equiv).
-
Add 100 µL of the 0.22 M HATU stock solution to each well (0.022 mmol, 1.1 equiv).
-
Add 100 µL of the 0.8 M DIPEA stock solution to each well (0.08 mmol, 4.0 equiv).
-
-
Reaction Incubation:
-
Securely seal the reaction block with a plate sealer.
-
Place the block on an orbital shaker and agitate at room temperature for 16-24 hours. Note: Gentle heating (e.g., 40-50 °C) may be beneficial for particularly challenging couplings but should be evaluated on a case-by-case basis.
-
Workflow Diagram: Amide Coupling
Caption: Reagent addition for amide library synthesis.
Protocol 2: Parallel Reductive Amination Library Synthesis
This protocol describes the synthesis of a secondary amine library via reductive amination of diverse aldehydes with this compound.
Materials & Reagents
| Reagent/Material | Grade | Recommended Supplier |
| This compound | ≥98% | Commercial Source |
| Diverse Aldehydes | ≥95% | Commercial Source |
| Sodium Triacetoxyborohydride (STAB) | ≥95% | Commercial Source |
| Acetic Acid (AcOH) | Glacial | Commercial Source |
| 1,2-Dichloroethane (DCE) | Anhydrous | Commercial Source |
| 96-well deep-well reaction block (2 mL) | Polypropylene | Standard Labware Supplier |
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous DCE.
-
In a separate "aldehyde plate," prepare 0.2 M solutions of each unique aldehyde in anhydrous DCE.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 100 µL of the 0.2 M this compound stock solution (0.02 mmol, 1.0 equiv).
-
To each corresponding well, add 100 µL of the respective 0.2 M aldehyde stock solution (0.02 mmol, 1.0 equiv).
-
Add 5 µL of glacial acetic acid to each well (catalyst).
-
Allow the mixture to pre-incubate with shaking for 30-60 minutes at room temperature to facilitate imine formation.
-
Add sodium triacetoxyborohydride (approx. 17 mg, 0.08 mmol, 4.0 equiv) to each well as a solid. Note: This is best performed in a controlled environment (e.g., glovebox or under an inert atmosphere) to minimize exposure to moisture.
-
-
Reaction Incubation:
-
Securely seal the reaction block.
-
Place the block on an orbital shaker and agitate at room temperature for 12-18 hours.
-
Library Work-up and Purification
The choice of purification strategy will depend on the physical properties of the library members and the desired level of purity.[8] For high-throughput applications, solid-phase extraction (SPE) is a rapid and efficient method.
Solid-Phase Extraction (SPE) Protocol
This protocol is designed to remove excess reagents and byproducts. Given the likely increased lipophilicity of the fluorinated products, a reversed-phase SPE cartridge is recommended.
-
Quenching: For the reductive amination, add 200 µL of saturated aqueous sodium bicarbonate to each well to quench any remaining STAB and acetic acid. For the amide synthesis, this step is typically not required.
-
Dilution: Add 600 µL of DMSO to each well to ensure all components are fully dissolved.
-
SPE Plate Conditioning: Condition a 96-well reversed-phase SPE plate (e.g., C18) by washing sequentially with 1 mL of methanol and 1 mL of water.
-
Loading: Load the contents of the reaction block onto the conditioned SPE plate.
-
Washing: Wash the plate with 1 mL of a water/acetonitrile mixture (e.g., 90:10) to remove polar impurities (e.g., DIPEA salts, unreacted polar building blocks).
-
Elution: Elute the desired products with 1 mL of a higher concentration of acetonitrile or methanol into a clean 96-well collection plate.
-
Evaporation & Analysis: Evaporate the solvent from the collection plate using a centrifugal evaporator. Reconstitute the samples in a suitable solvent (e.g., DMSO) for LC-MS analysis and preparation of assay-ready plates.[8]
For libraries requiring higher purity, automated mass-directed preparative HPLC is the method of choice.[8]
Conclusion
This compound is a highly valuable building block for parallel synthesis, enabling the rapid exploration of chemical space around a privileged fluorinated scaffold. The reduced nucleophilicity of the amine, a direct consequence of the fluorine substitution, is a key mechanistic consideration that can be effectively overcome with the use of potent coupling reagents like HATU for amide synthesis and mild reducing agents such as sodium triacetoxyborohydride for reductive amination. The protocols outlined in this guide provide a robust and validated starting point for researchers to efficiently generate diverse libraries of novel chemical entities for hit-finding and lead optimization campaigns.
References
- A. F. Abdel-Magid, K. G. Carson, B. D. Harris, C. A. Maryanoff, R. D. Shah, Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
- Hettiarachchi, G., et al. An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. ACS Medicinal Chemistry Letters, 2024.
- BenchChem. Application Notes and Protocols for Parallel Synthesis of 3,3-Difluorocyclopentanamine Hydrochloride Libraries. BenchChem Scientific Resources.
- El-Faham, A., & Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 2011, 111(11), 6557–6602.
- Müller, K., Faeh, C., & Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 2007, 317(5846), 1881–1886.
- O'Hagan, D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 2008, 37(2), 308–319.
- Synple Chem.
- Common Organic Chemistry.
- Guan, Y., et al. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 2020, 85(2), 939-948.
- Ripka, W. C., Barker, G., & Krakover, J. High-throughput purification of compound libraries. Drug Discovery Today, 2001, 6(9), 471-477.
- Roche, C., et al. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 2017, 8(11), 2000-2005.
- Isanbor, C., & O'Hagan, D. Fluorine in medicinal chemistry: a review of contemporary literature. Journal of Fluorine Chemistry, 2006, 127(3), 303-319.
- Carpino, L. A., & El-Faham, A. The Uronium/Guanidinium Peptide Coupling Reagents: A Historical Perspective. The Journal of Organic Chemistry, 1995, 60(11), 3561–3564.
- Zaratin, P. F., et al. Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Journal of Medicinal Chemistry, 2020, 63(23), 14357-14407.
- Mayr, H., & Ofial, A. R. Nucleophilicity of Amines. Pure and Applied Chemistry, 2005, 77(11), 1807-1821.
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Application Note: A Robust HPLC Method for Purity Analysis of 2-(3,5-Difluorophenyl)ethanamine
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential impurities in 2-(3,5-Difluorophenyl)ethanamine. This compound is a critical building block in pharmaceutical synthesis, and ensuring its purity is paramount for the quality and safety of final drug products. The described isocratic reversed-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with a UV detector, providing excellent resolution, sensitivity, and reproducibility. This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical synthesis industries.
Introduction and Scientific Rationale
This compound (CAS: 311346-60-8, Mol. Weight: 157.16 g/mol ) is a fluorinated aromatic amine frequently employed as a key intermediate in the synthesis of pharmacologically active molecules.[1] The fluorine atoms on the phenyl ring can significantly alter the metabolic stability, lipophilicity, and binding affinity of a parent molecule, making this an attractive structural motif in medicinal chemistry.
The purity of such starting materials is a critical quality attribute, as impurities can carry through the synthetic process, potentially leading to undesired side products, reduced efficacy, or adverse toxicological effects in the final active pharmaceutical ingredient (API).[2] Therefore, a reliable analytical method to accurately quantify the purity of this compound and separate it from process-related impurities and degradation products is essential.
Methodological Causality: This protocol employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the predominant analytical technique for pharmaceutical analysis due to its high precision and reliability.[3] The choice of a C18 (octadecylsilyl) stationary phase provides a nonpolar surface that retains the analyte primarily through hydrophobic interactions with its difluorophenyl group. The mobile phase, a polar mixture of acidic buffered water and acetonitrile, elutes the compounds. The key to analyzing a basic compound like an ethanamine is controlling the mobile phase pH.[4] By maintaining a low pH (pH 3.0), the primary amine group is fully protonated (R-NH₃⁺), rendering it more polar and water-soluble. This protonation prevents peak tailing that can occur from interactions with residual silanol groups on the silica support, ensuring sharp, symmetrical peaks and reproducible retention times.[5]
Materials and Methods
-
HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
This compound reference standard (≥99.5% purity).
-
Acetonitrile (ACN), HPLC grade.
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.
-
Phosphoric acid (H₃PO₄), analytical grade.
-
Water, HPLC grade or Milli-Q®.
Experimental Protocols
-
Prepare Buffer: Weigh and dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water to make a 20 mM solution.
-
Adjust pH: While stirring, add phosphoric acid dropwise to adjust the pH of the buffer to 3.0 ± 0.05.
-
Filter and Degas: Filter the buffer solution through a 0.45 µm membrane filter and degas for 15 minutes using an ultrasonic bath or vacuum degassing.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the 50:50 Acetonitrile/Water diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL volumetric flask. Dissolve and dilute to volume with the 50:50 Acetonitrile/Water diluent.
-
Final Preparation: Filter all solutions through a 0.45 µm syringe filter into HPLC vials before analysis.
The selection of chromatographic parameters is critical for achieving a robust and reliable separation. The conditions outlined below have been optimized for this analysis.
| Parameter | Condition | Rationale |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent hydrophobic retention and efficiency for aromatic compounds.[6][7] |
| Mobile Phase | Isocratic: 20 mM KH₂PO₄ (pH 3.0) / Acetonitrile (65:35 v/v) | The ratio is optimized for an ideal retention time (k') of the main peak. The acidic buffer ensures the amine is protonated for good peak shape.[5][8] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm I.D. column, providing optimal efficiency and reasonable run times.[9] |
| Column Temperature | 30 °C | Ensures stable retention times and reduces backpressure.[8] |
| Detection Wavelength | 260 nm | The difluorophenyl group exhibits significant UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion from the sample solvent. |
| Run Time | 20 minutes | Sufficient to elute the main peak and any later-eluting impurities. |
A System Suitability Test (SST) must be performed before sample analysis to ensure the chromatographic system is performing adequately. This is a core component of a self-validating protocol.[10]
| SST Parameter | Acceptance Criterion |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) | ≤ 2.0% (for 5 replicate injections of the working standard) |
The following diagram illustrates the complete workflow from preparation to final purity calculation.
Caption: HPLC analysis workflow for this compound.
Data Analysis and Method Validation
For purity determination, the area normalization method is commonly used. This method assumes that all impurities have a similar UV response to the main component at the chosen wavelength.
The percentage purity is calculated as follows:
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
To ensure this method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[10][11] The validation process demonstrates the method's scientific soundness through a series of experiments.[12][13][14]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[14] This is demonstrated by showing no interference from blanks and by separating the main peak from known impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed across a range of concentrations (e.g., from the reporting limit to 120% of the working concentration).[11]
-
Accuracy: The closeness of test results to the true value, typically determined by analyzing samples with a known concentration of the analyte (spiked samples).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.
Discussion of Potential Impurities
Understanding the potential impurities is crucial for developing a specific and stability-indicating method. Impurities can originate from the synthetic route or from degradation.[2] A plausible synthesis of this compound could involve the reduction of 2-(3,5-difluorophenyl)acetonitrile.
| Potential Impurity | Potential Source | Expected Elution Relative to Main Peak |
| 3,5-Difluorobenzaldehyde | Starting Material | Earlier (more polar) |
| 3,5-Difluorobenzyl alcohol | By-product/Starting Material | Earlier (more polar) |
| 2-(3,5-Difluorophenyl)acetonitrile | Intermediate | Later (less polar) |
| 2-(3,5-Difluorophenyl)ethanol | Degradation (Oxidative Deamination) | Earlier (more polar) |
| 3,5-Difluorophenylacetic acid | Degradation (Oxidative Deamination) | Earlier (more polar, pH dependent) |
Conclusion
The RP-HPLC method described in this application note provides a simple, rapid, and reliable means for determining the purity of this compound. The use of a C18 column with an isocratic mobile phase of acetonitrile and buffered water at pH 3.0 yields excellent peak symmetry and resolution. The protocol is robust and, when fully validated according to ICH guidelines, is suitable for quality control in both research and manufacturing environments, ensuring the integrity of this vital pharmaceutical intermediate.
References
-
PubMed. [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization]. National Library of Medicine. Available from: [Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available from: [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]
-
Taylor & Francis Online. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis. Available from: [Link]
-
ResearchGate. Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. ResearchGate. Available from: [Link]
-
Ghosh et al. A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research. 2014; Vol. 5(10): 4078-4108. Available from: [Link]
-
ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI Technologies. Available from: [Link]
-
ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. ResearchGate. Available from: [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]
- Google Patents. Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.
-
INIS-IAEA. VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). International Atomic Energy Agency. Available from: [Link]
-
Chrom-Academy. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]
-
Molbase. (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine hydrochloride. Molbase. Available from: [Link]
-
PubMed. Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. National Library of Medicine. Available from: [Link]
-
LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. MJH Life Sciences. Available from: [Link]
- Google Patents. Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography. Google Patents.
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Moravek. Exploring the Different Mobile Phases in HPLC. Moravek. Available from: [Link]
-
AMS Bio. ICH Guidelines for Analytical Method Validation Explained. AMS Biotechnology (Europe) Ltd. Available from: [Link]
-
MDPI. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. Available from: [Link]
-
Wikipedia. 2C-B. Wikipedia, The Free Encyclopedia. Available from: [Link]
-
PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. National Library of Medicine. Available from: [Link]
-
ResearchGate. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Available from: [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]
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International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. Available from: [Link]
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Springer. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Springer Nature. Available from: [Link]
-
ResearchGate. (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. Available from: [Link]
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Topic: Comprehensive NMR Spectroscopic Analysis of 2-(3,5-Difluorophenyl)ethanamine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, methodology-driven guide for the complete structural elucidation of 2-(3,5-Difluorophenyl)ethanamine using advanced nuclear magnetic resonance (NMR) spectroscopy. As a critical building block in modern medicinal chemistry, the unambiguous characterization of this fluorinated amine is paramount for ensuring downstream success in drug discovery pipelines. We present a suite of optimized, self-validating protocols for one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC) NMR experiments. The narrative moves beyond a simple recitation of steps to explain the causal logic behind experimental choices, ensuring technical accuracy and empowering researchers to adapt these methods for analogous molecular scaffolds.
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of contemporary drug design, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties. The this compound moiety (Formula: C₈H₉F₂N, Mol. Weight: 157.16 g/mol ) is a prime example of a privileged substructure.[1] Its strategic difluorination can enhance metabolic stability, modulate pKa, and improve receptor binding affinity, making it a valuable component in the development of novel therapeutics.[2]
Given the subtle yet profound impact of molecular structure on biological function, high-fidelity analytical characterization is not merely a formality but a foundational pillar of the drug development process. Nuclear Magnetic Resonance (NMR) spectroscopy is the undisputed gold standard for determining the precise atomic-level structure of small molecules in solution.[3] This guide provides a comprehensive framework for leveraging a multi-technique NMR approach to achieve an unambiguous and robust structural verification of this compound.
Foundational Principles & Experimental Rationale
The core objective is to create a complete, self-consistent dataset that validates the molecular structure of this compound. Our experimental design is structured to answer specific questions sequentially:
-
What are the distinct proton environments and their populations? (¹H NMR)
-
What is the complete carbon framework? (¹³C NMR)
-
How are the fluorine atoms electronically situated? (¹⁹F NMR)
-
Which protons are spin-coupled to each other? (2D COSY)
-
Which protons are directly attached to which carbons? (2D HSQC)
This multi-pronged approach ensures that each piece of structural information is cross-validated by at least one other experiment, creating a highly trustworthy final assignment.
Caption: Experimental workflow for structural elucidation.
Detailed Protocols & Methodologies
Protocol: NMR Sample Preparation
The integrity of the final spectrum is fundamentally dependent on the quality of the sample. This protocol ensures a clean, homogeneous sample suitable for high-resolution NMR.[4]
-
Material: Use 5-10 mg of this compound.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended starting solvent. For compounds with poor solubility, DMSO-d₆ can be used. Note that solvent choice will influence chemical shifts.
-
Procedure: a. Weigh the sample directly into a clean, dry vial. b. Add 0.6-0.7 mL of the chosen deuterated solvent.[5] This volume is optimal for standard 5 mm NMR tubes to ensure the sample fills the detection region of the NMR coil.[6] c. Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, particulate-free solution is required.[7] d. Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. e. Cap the NMR tube securely to prevent solvent evaporation and contamination.
Protocol: 1D NMR Data Acquisition
The following parameters are optimized for a 400 MHz spectrometer but can be adapted.
¹H (Proton) NMR:
-
Objective: To quantify all proton environments and observe their through-bond coupling (splitting).
-
Pulse Program: Standard single 30° pulse (e.g., Bruker zg30).
-
Key Parameters:
-
Spectral Width (SW): 16 ppm, centered at 6 ppm.
-
Number of Scans (NS): 16 (increase for dilute samples).
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): ~3 seconds.
-
-
Processing: Apply a 0.3 Hz exponential line broadening, followed by Fourier transform, phasing, and baseline correction.
¹³C (Carbon) NMR:
-
Objective: To identify all unique carbon atoms in the molecule.
-
Pulse Program: Standard proton-decoupled pulse program with a 30° pulse (e.g., Bruker zgpg30).
-
Key Parameters:
-
Spectral Width (SW): 240 ppm, centered at 110 ppm.
-
Number of Scans (NS): ≥ 1024 (required due to the 1.1% natural abundance of ¹³C).
-
Relaxation Delay (D1): 2 seconds.
-
-
Processing: Apply a 1.0 Hz exponential line broadening before Fourier transform.
¹⁹F (Fluorine) NMR:
-
Objective: To directly observe the fluorine environment(s). ¹⁹F is a high-sensitivity nucleus with 100% natural abundance.[8][9]
-
Pulse Program: Standard single pulse experiment.
-
Key Parameters:
-
Spectral Width (SW): 250 ppm, centered at -100 ppm.
-
Number of Scans (NS): 64.
-
Relaxation Delay (D1): 2 seconds.
-
Protocol: 2D NMR Data Acquisition
¹H-¹H COSY (Correlation Spectroscopy):
-
Objective: To identify protons that are coupled to each other, typically through 2-3 bonds.[10][11]
-
Pulse Program: Gradient-selected COSY (e.g., Bruker cosygpqf).
-
Key Parameters:
-
Spectral Width (F2 & F1): Use the same spectral width as the ¹H NMR.
-
Number of Increments (F1): 256.
-
Number of Scans (NS): 2-4 per increment.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Objective: To identify which protons are directly attached to which carbons (one-bond C-H correlation).[12]
-
Pulse Program: Gradient-selected, sensitivity-enhanced HSQC with multiplicity editing (e.g., Bruker hsqcedetgpsisp2.3). This can distinguish CH/CH₃ from CH₂ signals.
-
Key Parameters:
-
Spectral Width (F2 - ¹H): Same as ¹H NMR.
-
Spectral Width (F1 - ¹³C): Same as ¹³C NMR.
-
Number of Increments (F1): 256.
-
Number of Scans (NS): 8-16 per increment.
-
Data Interpretation and Structural Assignment
Predicted ¹H NMR Spectrum
The ¹H spectrum is predicted to show three main regions of interest:
-
Aromatic Region (δ 6.6 – 6.9 ppm): The symmetry of the 3,5-difluoro substitution pattern results in two distinct proton environments on the phenyl ring.
-
H4: The single proton between the two fluorines will be split by two equivalent ortho protons (³JHH) and two equivalent meta fluorine atoms (³JHF), appearing as a triplet of triplets (tt) .
-
H2, H6: These two chemically equivalent protons will be split by the ortho H4 proton (³JHH) and the meta F5 and F3 fluorine atoms, respectively. This will likely appear as a doublet of multiplets (dm) .
-
-
Aliphatic Chain (δ 2.7 – 3.1 ppm): The two methylene (-CH₂-) groups of the ethylamine chain are diastereotopic and will appear as two distinct signals. They will couple to each other (³JHH), resulting in two triplets .
-
-CH₂-Ar (Benzylic): Expected around δ 2.8 ppm.
-
-CH₂-NH₂: Expected around δ 3.0 ppm.[13]
-
-
Amine Protons (δ ~1.5 ppm): The -NH₂ protons typically appear as a broad singlet. Their chemical shift is highly variable and depends on concentration, solvent, and temperature due to proton exchange.[14]
Predicted ¹³C and ¹⁹F NMR Spectra
-
¹³C NMR: Four aromatic and two aliphatic carbon signals are expected. The most notable feature will be the large one-bond C-F coupling (¹JCF ≈ 245 Hz) for C3 and C5, which will appear as a doublet. The other aromatic carbons will show smaller, multi-bond C-F couplings.
-
¹⁹F NMR: Due to molecular symmetry, the two fluorine atoms are chemically equivalent. Therefore, a single resonance is expected around δ -110 to -115 ppm . This signal will be split by coupling to the ortho (H4) and meta (H2, H6) protons.
Data Synthesis with 2D NMR
The 2D spectra are crucial for unambiguous assignment.
-
COSY: Will show a clear cross-peak between the two aliphatic triplets, confirming the ethyl fragment. It will also show a correlation between the H4 and H2/H6 aromatic signals.
-
HSQC: Provides the definitive link between the proton and carbon skeletons. Each proton signal (except the labile NH₂) will have a corresponding cross-peak to the carbon it is attached to, solidifying the assignments made from the 1D spectra.
Summary of Expected NMR Data
| Assignment | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Correlations |
| H2, H6 | ¹H | ~6.75 | dm | COSY to H4; HSQC to C2/C6 |
| H4 | ¹H | ~6.65 | tt | COSY to H2/H6; HSQC to C4 |
| CH₂ (Benzylic) | ¹H | ~2.8 | t | COSY to -CH₂-NH₂; HSQC to C-Benzylic |
| CH₂ (Amine) | ¹H | ~3.0 | t | COSY to -CH₂-Ar; HSQC to C-Amine |
| NH₂ | ¹H | ~1.5 (variable) | br s | None |
| C3, C5 | ¹³C | ~163 | d (¹JCF) | - |
| C1 | ¹³C | ~144 | t (²JCF) | - |
| C2, C6 | ¹³C | ~112 | d | HSQC from H2/H6 |
| C4 | ¹³C | ~102 | t (²JCF) | HSQC from H4 |
| C (Amine) | ¹³C | ~45 | s | HSQC from -CH₂-NH₂ |
| C (Benzylic) | ¹³C | ~38 | s | HSQC from -CH₂-Ar |
| F3, F5 | ¹⁹F | ~ -112 | m | - |
Note: Chemical shifts are relative to TMS for ¹H and ¹³C. Multiplicities: s=singlet, d=doublet, t=triplet, m=multiplet, br=broad.
Trustworthiness: A Self-Validating Analytical System
The power of this protocol lies in its inherent cross-validation. A structural hypothesis is only confirmed when all data points converge. For instance, the splitting pattern of H4 in the ¹H spectrum suggests coupling to H2/H6; this is directly confirmed by the corresponding cross-peak in the COSY spectrum. Similarly, the assignment of a ¹H signal to the benzylic position is validated when its corresponding carbon, identified via HSQC, appears at the expected chemical shift (~38 ppm).
Caption: Cross-validation of NMR data for structural integrity.
Conclusion
This application note provides a robust, multi-faceted NMR methodology for the complete and unambiguous structural characterization of this compound. By integrating data from 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC) experiments, researchers can build a self-validating dataset that confirms molecular identity with the highest degree of confidence. Adherence to these protocols will ensure data quality and integrity, providing a solid analytical foundation for advancing promising compounds through the drug discovery and development process.
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-
YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
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-
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-
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-
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-
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-
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-
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-
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-
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-
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-
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-
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- 14. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Analysis of 2-(3,5-Difluorophenyl)ethanamine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide for the sensitive and selective analysis of 2-(3,5-Difluorophenyl)ethanamine, a key intermediate in pharmaceutical synthesis and a compound of interest in forensic and toxicological screening. We present a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, leveraging electrospray ionization (ESI) for optimal sensitivity. The protocol herein details every critical step, from sample preparation and chromatographic separation to mass spectrometer optimization and data analysis. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology for their specific applications. This guide is designed to serve as a comprehensive resource for professionals in drug development, analytical chemistry, and related scientific fields.
Introduction: The Analytical Imperative
This compound is a fluorinated analog of phenethylamine. Its structure is a foundational scaffold for various biologically active molecules, making it a critical building block in modern drug discovery. The strategic placement of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds like this highly valuable.
Given its role as a precursor and its structural similarity to regulated psychoactive substances, the ability to unambiguously identify and accurately quantify this compound in diverse matrices is paramount. Mass spectrometry, particularly when coupled with liquid chromatography, offers the unparalleled specificity and sensitivity required for this task.[1][2] This application note establishes a self-validating protocol using a widely accessible LC-MS/MS platform.
Compound Profile:
| Property | Value | Source |
| Chemical Name | This compound | [3][4] |
| Molecular Formula | C₈H₉F₂N | [3][4] |
| Molecular Weight | 157.16 g/mol | [3][4][5] |
| Monoisotopic Mass | 157.0703 Da | [5] |
| Chemical Structure | NCCC1=CC(F)=CC(F)=C1 | [4] |
Methodological Rationale: Why LC-MS/MS with ESI?
While Gas Chromatography-Mass Spectrometry (GC-MS) is a conventional technique for analyzing phenethylamines, it often necessitates derivatization to improve volatility and chromatographic peak shape.[6][7] This adds complexity and potential for analytical variability.
We have selected Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this application due to its distinct advantages:
-
Direct Analysis: The inherent polarity and basicity of the primary amine in this compound make it an ideal candidate for direct analysis without derivatization.
-
Superior Ionization Efficiency: The amine functional group is readily protonated, making it highly amenable to positive-mode Electrospray Ionization (ESI), a soft ionization technique that typically preserves the molecular ion.[8][9]
-
Enhanced Specificity: Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) provides two levels of mass filtering (precursor ion and product ion), drastically reducing matrix interference and ensuring confident identification.[10][11]
Predicted Ionization and Fragmentation Behavior
Understanding the molecule's behavior in the mass spectrometer is fundamental to method development.
-
Ionization: In the acidic mobile phase, the primary amine will be protonated, forming the precursor ion, [M+H]⁺, with a mass-to-charge ratio (m/z) of 158.08 .[12]
-
Fragmentation (Collision-Induced Dissociation): The protonated precursor ion, when subjected to collision energy in the mass spectrometer's collision cell, is predicted to fragment via established pathways for phenethylamines.[8][9] The most energetically favorable fragmentation is the cleavage of the Cα-Cβ bond (benzylic cleavage).
-
Primary Product Ion (Quantifier): This cleavage results in the formation of a stable 3,5-difluorobenzyl cation. This will be our primary product ion for quantification, with a predicted m/z of 127.1 .
-
Secondary Product Ion (Qualifier): Another common fragmentation pathway for protonated amines is the neutral loss of ammonia (NH₃).[9] This results in a secondary product ion at m/z 141.1 , which serves as an excellent qualifier ion to confirm the analyte's identity.
-
Detailed Experimental Protocol
This protocol is designed for a standard triple quadrupole mass spectrometer coupled to a UHPLC system.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
LC-MS Grade Acetonitrile
-
LC-MS Grade Water
-
LC-MS Grade Formic Acid (≥99%)
-
Internal Standard (IS): (Optional but recommended for quantitative accuracy) A structurally similar, stable isotope-labeled compound is ideal. If unavailable, a compound like 2-phenylethanamine-d4 can be used.
Sample Preparation Workflow
The goal of sample preparation is to extract the analyte from the matrix while removing interferences. For this protocol, we describe a simple protein precipitation method suitable for plasma or serum.
Causality: Adding a threefold excess of cold acetonitrile effectively denatures and precipitates proteins. Centrifugation pellets this solid matter, leaving the analyte and internal standard in the supernatant. Diluting with water before injection prevents poor peak shape that can result from injecting a sample in a solvent much stronger than the initial mobile phase.
Liquid Chromatography (LC) Parameters
The objective is to achieve a sharp, symmetrical peak for the analyte with sufficient retention to separate it from the solvent front and any early-eluting matrix components.
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, <2 µm) | Provides excellent retention and separation for moderately polar basic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | The aqueous component of the reversed-phase system. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | The organic eluent. Formic acid aids in protonation for ESI+ mode. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing speed and efficiency. |
| Column Temp. | 40 °C | Reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 2-5 µL | Balances sensitivity with the need to avoid column overloading. |
| Gradient | 5% B to 95% B over 3 min; hold 1 min; re-equilibrate 2 min | A rapid gradient for high-throughput analysis. Start with low organic to ensure good retention. |
Tandem Mass Spectrometry (MS/MS) Parameters
These parameters must be optimized on the specific instrument being used. The values below serve as an excellent starting point.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | The basic amine is readily protonated. |
| Capillary Voltage | 3.5 kV | Creates a stable electrospray. |
| Source Temp. | 150 °C | Assists in solvent evaporation without causing thermal degradation. |
| Desolvation Temp. | 400 °C | Drives the final desolvation of ions before they enter the mass analyzer. |
| MRM Transitions | See table below | For high-specificity detection and quantification. |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Use |
| This compound | 158.1 | 127.1 | 50 | 15 | Quantifier |
| This compound | 158.1 | 141.1 | 50 | 12 | Qualifier |
Self-Validation Check: The presence of both the quantifier and qualifier transitions at a consistent ratio across standards and samples provides extremely high confidence in the identification of the analyte, forming a self-validating system.
Data Analysis and Method Validation
For quantitative studies, a calibration curve should be prepared using fortified blank matrix. Plot the peak area ratio of the analyte (Quantifier MRM) to the Internal Standard against the nominal concentration. A linear regression with a weighting factor of 1/x is typically appropriate.
A robust method validation should assess the following parameters according to established guidelines[1][10][13]:
-
Linearity & Range: Typically R² > 0.99.
-
Accuracy & Precision: Within ±15% (±20% at the LLOQ).
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.
-
Selectivity: Absence of interfering peaks in blank matrix.
-
Matrix Effect: Assessment of ionization suppression or enhancement.
-
Stability: Analyte stability under various storage and processing conditions.
Conclusion
The LC-MS/MS method detailed in this application note provides a highly sensitive, specific, and robust protocol for the analysis of this compound. By explaining the scientific rationale behind the chosen parameters, this guide equips researchers and drug development professionals with the necessary tools to implement and adapt this method for routine analysis, pharmacokinetic studies, or forensic investigations. The use of tandem mass spectrometry ensures high confidence in analytical results, meeting the stringent requirements of the pharmaceutical and regulatory landscape.
References
-
ElSohly, M. A., Gul, W., & Waggas, A. M. (2014). LC-MS-MS analysis of dietary supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and phenethylamine. Journal of analytical toxicology, 38(1), 23-30. [Link]
-
Häkkinen, V. M., & Kostiainen, R. (2021). Optimized method for analysis of ethanolamines, hydrolysis products of nitrogen mustards, from urine samples using LC-MS. Journal of Chromatography B, 1173, 122687. [Link]
-
Tsai, I. L., Weng, T. I., & Lee, C. W. (2013). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 18(6), 6639-6651. [Link]
-
Kumazawa, T., Hara, K., Hasegawa, C., Sato, K., & Seno, H. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Journal of the Mass Spectrometry Society of Japan, 59(4), 127-134. [Link]
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PubChem. 2-(3,5-difluorophenyl)ethan-1-amine. PubChem. [Link]
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Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. ResearchGate. [Link]
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Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. ResearchGate. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Iwamoto, S., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(18), 12356-12363. [Link]
-
Liu, X., et al. (2011). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. Journal of Cancer Science & Therapy, 3(10), 200-205. [Link]
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Mass fragmentations (m/z values) of phenethylamines and tryptamines... ResearchGate. [Link]
-
Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. CFSRE. [Link]
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PubChem. 2-(2,5-Difluorophenyl)ethanamine. PubChem. [Link]
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Screening Unknown Novel Psychoactive Substances Using GC-MS Based Machine Learning. ChemRxiv. [Link]
-
National Environmental Methods Index. Method Summary - 535 (ITMS). NEMI. [Link]
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in vitro assay protocols using 2-(3,5-Difluorophenyl)ethanamine derivatives
An Application Guide to the In Vitro Characterization of 2-(3,5-Difluorophenyl)ethanamine Derivatives
Introduction: A Privileged Scaffold in Neuropharmacology
The this compound core represents a significant scaffold in modern medicinal chemistry, belonging to the broader class of phenethylamines, which includes many endogenous neurotransmitters and psychoactive compounds. The strategic placement of difluoro- substituents on the phenyl ring critically alters the molecule's electronic properties and metabolic stability, making its derivatives promising candidates for novel therapeutics targeting the central nervous system (CNS).
This guide, intended for researchers in drug discovery and neuropharmacology, provides a comprehensive framework for the in vitro characterization of these derivatives. The protocols herein are designed not merely as procedural steps but as a logical, self-validating workflow. We will focus on two primary, often-competing, biological targets for this scaffold: Monoamine Oxidases (MAO) and the Trace Amine-Associated Receptor 1 (TAAR1) . By elucidating the causality behind each experimental choice and incorporating essential controls, this document serves as a practical manual for generating robust, reproducible, and meaningful data.
Section 1: Primary Target Deconvolution – A Fork in the Road
The initial and most critical step is to determine the primary mechanism of action. Does the derivative inhibit a key metabolic enzyme, or does it activate a G protein-coupled receptor? The following parallel screening approach is designed to answer this fundamental question.
Caption: Figure 1: Initial Screening Workflow
Section 2: Monoamine Oxidase (MAO) Inhibition Profiling
Scientific Rationale
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial-bound enzymes crucial for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[1] Inhibition of these enzymes can increase the synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant and anti-Parkinsonian drugs.[2] Given the structural similarity of the test compounds to known MAO substrates, assessing their inhibitory potential is a logical first step.
We will use a high-throughput fluorometric assay. The principle relies on the MAO-catalyzed oxidation of a non-fluorescent substrate to a highly fluorescent product.[3] Alternatively, some kits use a substrate like tyramine, where the reaction byproduct, hydrogen peroxide (H₂O₂), is detected by a fluorescent probe.[4] The rate of fluorescence increase is directly proportional to MAO activity; thus, potent inhibitors will significantly reduce this rate.
Detailed Protocol: Fluorometric MAO-A/B Inhibition Assay
This protocol is adapted from commercially available kits and established methodologies.[5]
1. Materials & Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO Substrate (e.g., Tyramine or Kynuramine)
-
Fluorescent Probe (e.g., H₂O₂-sensitive probe like OxiRed™)
-
Developer Enzyme (e.g., Horseradish Peroxidase)
-
Positive Control Inhibitors: Clorgyline (MAO-A selective), Selegiline (MAO-B selective)
-
Test Compounds: 10 mM stock in DMSO
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
2. Experimental Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds in MAO Assay Buffer (e.g., from 100 µM to 10 pM).
-
Add 50 µL of each dilution to the appropriate wells of the 96-well plate.
-
Crucial Controls:
-
No-Inhibitor Control (100% Activity): 50 µL of Assay Buffer with 0.5% DMSO.
-
Positive Controls: 50 µL of serially diluted Clorgyline (for MAO-A plate) and Selegiline (for MAO-B plate).
-
Background Control: 50 µL of Assay Buffer without enzyme.
-
-
-
Enzyme Addition:
-
Dilute MAO-A and MAO-B enzymes to the desired working concentration in chilled Assay Buffer.
-
Add 10 µL of the appropriate diluted enzyme solution to all wells except the Background Control.
-
Incubate the plate at 37°C for 15 minutes to allow inhibitors to bind to the enzymes.
-
-
Reaction Initiation & Measurement:
-
Prepare the Substrate-Probe Mix by combining the MAO substrate, fluorescent probe, and developer in Assay Buffer according to the kit manufacturer's instructions.[5]
-
Add 40 µL of the Substrate-Probe Mix to all wells to start the reaction.
-
Immediately place the plate in the microplate reader.
-
Measure fluorescence kinetically at 37°C for 30 minutes, taking readings every 60 seconds.
-
3. Data Analysis & Interpretation:
-
For each well, calculate the rate of reaction (slope) from the linear portion of the kinetic curve (RFU/min).
-
Subtract the slope of the Background Control from all other measurements.
-
Calculate the Percent Inhibition for each test compound concentration: % Inhibition = (1 - (Slope_Test_Compound / Slope_100%_Activity)) * 100
-
Plot Percent Inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Table 1: Example Data Summary for MAO Inhibition
| Compound ID | Target | IC₅₀ (nM) | Hill Slope | Selectivity (MAO-B/MAO-A) |
| Derivative X | MAO-A | 15.2 | 1.1 | 158 |
| Derivative X | MAO-B | 2400 | 0.9 | |
| Clorgyline | MAO-A | 8.5 | 1.0 | >1000 |
| Selegiline | MAO-B | 12.1 | 1.0 | >1000 (for B) |
A higher selectivity ratio indicates greater specificity for the MAO-A isoform.
Section 3: Trace Amine-Associated Receptor 1 (TAAR1) Agonism Profiling
Scientific Rationale
TAAR1 is a G protein-coupled receptor (GPCR) that is activated by endogenous trace amines, such as β-phenylethylamine.[6] It plays a crucial modulatory role in dopaminergic and glutamatergic neurotransmission.[7] Activation of TAAR1 is a promising therapeutic strategy for schizophrenia and other psychiatric disorders.[8] TAAR1 primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[6] Therefore, measuring cAMP accumulation in cells expressing TAAR1 is the gold-standard method for identifying and characterizing receptor agonists.[9]
Caption: Figure 2: TAAR1 Agonist Signaling Pathway
Detailed Protocol: Cell-Based cAMP Accumulation Assay
This protocol utilizes a homogenous assay format, such as HTRF or LANCE, which are common in drug screening.
1. Materials & Reagents:
-
CHO-K1 or HEK293 cells stably expressing human TAAR1 (e.g., from Eurofins DiscoverX or created in-house).[10]
-
Cell Culture Medium (e.g., DMEM/F12 with 10% FBS, G418 for selection).
-
Assay Buffer / Stimulation Buffer (typically HBSS-based with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Positive Control Agonist: β-phenylethylamine (β-PEA).
-
Test Compounds: 10 mM stock in DMSO.
-
cAMP detection kit (e.g., HTRF cAMP Dynamic 2, Cisbio; LANCE Ultra cAMP, PerkinElmer).
-
White, solid-bottom 384-well microplates.
-
HTRF-compatible or LANCE-compatible microplate reader.
2. Experimental Procedure:
-
Cell Plating:
-
Harvest and count the TAAR1-expressing cells.
-
Resuspend cells in culture medium to a density of ~2,500 cells/5 µL.
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and the positive control (β-PEA) in Stimulation Buffer.
-
Add 5 µL of the diluted compounds to the wells containing cells.
-
Crucial Controls:
-
Basal Control (0% Activity): 5 µL of Stimulation Buffer with 0.5% DMSO.
-
Maximal Stimulation (100% Activity): 5 µL of a saturating concentration of β-PEA (e.g., 10 µM).
-
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Following the manufacturer's protocol, prepare the cAMP detection reagents (e.g., HTRF: cAMP-d2 and anti-cAMP-cryptate).
-
Add 5 µL of the first detection reagent to all wells.
-
Add 5 µL of the second detection reagent to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a compatible reader according to the kit's instructions (e.g., simultaneous reading at 665 nm and 620 nm for HTRF).
-
3. Data Analysis & Interpretation:
-
Calculate the assay signal (e.g., HTRF ratio) for each well.
-
Normalize the data to the controls: % Activity = ((Signal_Test_Compound - Signal_Basal) / (Signal_Max - Signal_Basal)) * 100
-
Plot Percent Activity versus the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Emax (efficacy relative to the positive control).
Table 2: Example Data Summary for TAAR1 Agonism
| Compound ID | EC₅₀ (nM) | Emax (%) | Target Profile |
| Derivative Y | 45.8 | 98 | Full Agonist |
| Derivative Z | 120.3 | 65 | Partial Agonist |
| β-PEA | 150 | 100 | Full Agonist (Reference) |
Section 4: Secondary Assays for a Preclinical Profile
Once a primary mechanism of action is established, secondary assays are essential to evaluate the compound's broader biological profile, including potential liabilities and drug-like properties.
Protocol 4.1: In Vitro Cytotoxicity (MTT Assay)
Rationale: It is critical to ensure that the observed activity in the primary assay is not a result of cellular toxicity. The MTT assay assesses cell viability by measuring the metabolic reduction of yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11] A loss of signal indicates reduced viability.
Brief Protocol:
-
Seed a relevant cell line (e.g., SH-SY5Y neuroblastoma cells or the TAAR1-expressing line) in a 96-well plate.[12]
-
After 24 hours, treat cells with serial dilutions of the test compound for 24-48 hours.
-
Add MTT reagent and incubate for 2-4 hours until a purple precipitate is visible.[11]
-
Add a detergent/solubilizer to dissolve the formazan crystals.
-
Read the absorbance at ~570 nm.
-
Calculate the CC₅₀ (concentration causing 50% cytotoxicity) and determine the therapeutic index (CC₅₀ / IC₅₀ or CC₅₀ / EC₅₀). A therapeutic index >100 is generally desirable.
Protocol 4.2: In Vitro CNS Permeability (PAMPA-BBB)
Rationale: For a CNS-targeted drug, the ability to cross the blood-brain barrier (BBB) is paramount. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput method to predict passive diffusion across the BBB.[13][14] It uses a filter plate coated with a lipid mixture (e.g., porcine brain lipid extract) that mimics the BBB.[15]
Brief Protocol:
-
Coat the filter of a donor plate with the BBB lipid solution in dodecane.[16]
-
Fill the acceptor plate wells with buffer.
-
Add the test compound solution to the donor plate wells.
-
Sandwich the two plates together and incubate for 4-18 hours.
-
Measure the compound concentration in both donor and acceptor wells using LC-MS/MS.
-
Calculate the effective permeability (Pe) value.
Table 3: Interpreting PAMPA-BBB Results
| Permeability (Pe) (10⁻⁶ cm/s) | Predicted CNS Permeability |
| > 4.0 | High |
| 2.0 - 4.0 | Medium |
| < 2.0 | Low |
Data adapted from established permeability classification systems.
Conclusion
The systematic in vitro evaluation of this compound derivatives requires a multi-faceted approach. By first establishing the primary pharmacological target—be it MAO inhibition or TAAR1 agonism—and then proceeding to evaluate critical drug-like properties such as cytotoxicity and BBB permeability, researchers can build a comprehensive and robust data package. This structured workflow, grounded in sound scientific principles and validated protocols, enables confident decision-making and accelerates the progression of promising new chemical entities toward preclinical development.
References
-
A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. ResearchGate. Available from: [Link]
-
Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. ACS Pharmacology & Translational Science. Available from: [Link]
-
Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology. Available from: [Link]
-
Computational Methods for the Discovery and Optimization of TAAR1 and TAAR5 Ligands. MDPI. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available from: [Link]
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Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. PMC - PubMed Central. Available from: [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Available from: [Link]
-
Caco-2 Permeability Assay. Evotec. Available from: [Link]
-
cAMP Hunter™ Mouse TAAR1 Cell-Based Assay Kit (CHO-K1). Eurofins DiscoverX. Available from: [Link]
-
Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment. Frontiers in Pharmacology. Available from: [Link]
-
PAMPA Permeability Assay Protocol. Technology Networks. Available from: [Link]
-
Trace Amine-Associated Receptors as Emerging Therapeutic Targets. PMC - PubMed Central. Available from: [Link]
-
Caco-2 cell permeability assays to measure drug absorption. PubMed. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Pion Inc. Available from: [Link]
-
Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2. The American Society for Pharmacology and Experimental Therapeutics. Available from: [Link]
-
Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). BioVision Inc. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay-BBB Kit. BioAssay Systems. Available from: [Link]
-
Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. Available from: [Link]
-
Monoamine Oxidase Assays. Cell Biolabs, Inc. Available from: [Link]
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Application Notes & Protocols: Scale-Up Synthesis of 2-(3,5-Difluorophenyl)ethanamine
Abstract
2-(3,5-Difluorophenyl)ethanamine is a critical building block in contemporary medicinal chemistry, serving as a key precursor for a range of neurologically active compounds and other pharmaceutical agents. The strategic placement of fluorine atoms on the phenyl ring often enhances metabolic stability and binding affinity, making this moiety highly desirable in drug design. Transitioning the synthesis of this intermediate from laboratory-scale to pilot plant or manufacturing scale introduces significant challenges related to safety, efficiency, cost-effectiveness, and process control. This document provides a detailed guide for researchers, chemists, and process engineers, outlining two robust synthetic routes and focusing on the critical considerations necessary for successful and safe scale-up. We will explore the causality behind procedural choices, from reagent selection to thermal management and purification strategies, ensuring a self-validating and reliable process.
Introduction: The Strategic Importance of Fluorinated Phenethylamines
The 2-phenethylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neurotransmitters and therapeutic agents.[1] The introduction of fluorine atoms, as in this compound, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. However, scaling the synthesis of such intermediates requires moving beyond simple benchtop procedures. Large-scale synthesis necessitates a holistic approach, considering factors like heat transfer, mass transport, reaction kinetics, and inherent process hazards. This guide provides an in-depth analysis of two common and scalable synthetic pathways, offering practical protocols and the critical rationale needed for successful implementation.
Recommended Synthetic Pathways
Two primary, well-established routes for the synthesis of this compound are the reduction of a nitrile intermediate and the reductive amination of an aldehyde intermediate. The choice between them depends on factors such as starting material availability, cost, equipment constraints, and safety infrastructure.
Route 1: Reduction of 3,5-Difluorophenylacetonitrile
This is arguably the most direct route, starting from the commercially available 3,5-difluorobenzyl cyanide (also known as 3,5-difluorophenylacetonitrile). The core transformation is the reduction of the nitrile group to a primary amine. Two primary methods are viable for scale-up: Catalytic Hydrogenation and chemical reduction with a metal hydride.
Route 2: Reductive Amination of 3,5-Difluorophenylacetaldehyde
Reductive amination is a powerful and versatile method for forming C-N bonds.[2] This pathway involves the in-situ formation of an imine from 3,5-difluorophenylacetaldehyde and an ammonia source, which is then immediately reduced to the target amine.[3] This "one-pot" approach can be highly efficient but requires careful control of reaction conditions to minimize side reactions.
Comparative Overview of Synthetic Routes
The selection of an optimal scale-up route involves a trade-off between several key parameters. The following table summarizes the primary considerations for each pathway.
| Parameter | Route 1A: Catalytic Hydrogenation | Route 1B: LAH Reduction | Route 2: Reductive Amination |
| Starting Material | 3,5-Difluorophenylacetonitrile | 3,5-Difluorophenylacetonitrile | 3,5-Difluorophenylacetaldehyde, Ammonia |
| Key Reagents | H₂, Raney Ni or Pd/C | Lithium Aluminum Hydride (LAH) | Sodium Triacetoxyborohydride, Ammonia |
| Primary Safety Hazard | Flammable H₂ gas, pyrophoric catalyst.[4] | Pyrophoric LAH, violent reaction with water.[5] | Flammable solvents, handling of borohydride reagents. |
| Equipment | High-pressure hydrogenator/autoclave.[6] | Standard glass-lined reactor (with excellent cooling). | Standard glass-lined reactor. |
| Work-up Complexity | Catalyst filtration (fire risk). | Difficult quenching, voluminous aluminum salt filtration.[7] | Standard aqueous quench and extraction.[8] |
| Waste Stream | Spent catalyst (heavy metal waste). | Aluminum salts, large solvent volumes. | Boron salts, aqueous and organic waste. |
| Typical Yield | High (80-95%) | High (85-95%) | Good to High (75-90%) |
| Scalability | Excellent, industry standard. | Challenging due to exotherm and work-up. | Very Good, amenable to large reactors. |
Detailed Experimental Protocols
Disclaimer: These protocols are intended for trained professionals in a controlled laboratory or manufacturing environment. A thorough risk assessment must be conducted before any operation.[9]
Protocol for Route 1A: Catalytic Hydrogenation of 3,5-Difluorophenylacetonitrile
This method is often preferred in industrial settings due to its high efficiency and atom economy, despite the initial capital cost for specialized equipment.[10]
Materials:
-
3,5-Difluorophenylacetonitrile (1.0 kg, 6.53 mol)
-
Raney Nickel (50% slurry in water, ~100 g, ~5% w/w dry basis) or 5% Pd/C
-
Anhydrous Ethanol or Methanol (10 L)
-
Ammonia (optional, can suppress secondary amine formation)
-
Hydrogen Gas (high purity)
-
Nitrogen Gas (for inerting)
-
Celite™ (for filtration)
Procedure:
-
Catalyst Preparation & Loading: In a fume hood, carefully wash the Raney Nickel slurry with the reaction solvent (e.g., Ethanol) to remove water. Under a nitrogen atmosphere, charge the wet catalyst and 2 L of ethanol to a suitable high-pressure autoclave.
-
System Inerting: Seal the reactor. Purge the system by pressurizing with nitrogen to ~50 psi and then venting. Repeat this cycle at least 5 times to ensure an oxygen-free atmosphere.[6]
-
Substrate Charging: Dissolve 3,5-difluorophenylacetonitrile (1.0 kg) in the remaining ethanol (8 L). Transfer this solution to the autoclave under a positive pressure of nitrogen.
-
Reaction Execution: Seal the reactor completely. Begin agitation. Pressurize the reactor with hydrogen to the target pressure (e.g., 500 psi). Heat the reactor to the target temperature (e.g., 60-80°C). The reaction is exothermic; careful temperature control is critical.
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases. This can be confirmed by in-process control (IPC) via GC or HPLC analysis of a carefully withdrawn sample.
-
Cooldown and Depressurization: Once complete, cool the reactor to ambient temperature. Carefully vent the excess hydrogen pressure.
-
Catalyst Filtration (Critical Step): Purge the reactor headspace with nitrogen 5 times. Never allow the catalyst to become dry in the presence of air, as it is pyrophoric and can ignite the solvent. [11] Prepare a pad of Celite™ in a filter apparatus and wet it with ethanol. Under a nitrogen blanket, transfer the reaction mixture slurry through the Celite pad. Wash the catalyst cake with additional ethanol.
-
Product Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure (rotary evaporation). The resulting crude oil can be purified by vacuum distillation to yield this compound.
Protocol for Route 1B: Lithium Aluminum Hydride (LAH) Reduction
This method is common in laboratory settings and can be scaled with extreme caution. The primary challenges are managing the highly exothermic reaction and the difficult work-up.[12]
Materials:
-
Lithium Aluminum Hydride (LAH) (273 g, 7.19 mol, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) (12 L)
-
3,5-Difluorophenylacetonitrile (1.0 kg, 6.53 mol)
-
Ethyl Acetate (for quenching)
-
Water
-
15% Sodium Hydroxide Solution
Procedure:
-
Reactor Setup: Set up a reactor equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure the reactor is scrupulously dry.
-
LAH Charging: Under a strong nitrogen counterflow, carefully charge the LAH powder to 5 L of anhydrous THF in the reactor. Use a plastic or ceramic spatula to avoid sparks.[13] Cool the resulting slurry to 0°C using an ice/brine bath.
-
Substrate Addition: Dissolve 3,5-difluorophenylacetonitrile (1.0 kg) in 7 L of anhydrous THF and charge this solution to the dropping funnel. Add the nitrile solution dropwise to the stirred LAH slurry, maintaining the internal temperature below 10°C. The addition rate is critical for controlling the exotherm.[13]
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until IPC (TLC, GC) shows complete consumption of the starting material.
-
Work-up / Quenching (Fieser Method): This is the most hazardous step. Cool the reaction mixture back to 0°C. Quench the reaction by the slow, dropwise addition of the following, maintaining the temperature below 10°C:
-
Filtration: A granular white precipitate of aluminum salts should form. Stir the slurry vigorously for at least 1 hour at room temperature. Filter the solid salts and wash them thoroughly with THF or another suitable solvent (e.g., Ethyl Acetate).
-
Product Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Visualization of Workflows and Logic
Synthetic Pathways Diagram
The following diagram illustrates the two primary synthetic routes discussed.
Caption: Overview of the two major synthetic routes to the target compound.
Scale-Up Decision Framework
Choosing the right method for scale-up involves balancing multiple factors.
Caption: Decision logic for selecting an appropriate scale-up synthesis method.
Critical Scale-Up Considerations: The "Why" Behind the Protocol
-
Thermal Management: Both nitrile reduction pathways are highly exothermic. On a large scale, the surface-area-to-volume ratio of a reactor decreases, making heat dissipation less efficient. This can lead to a thermal runaway if not controlled.
-
Causality: The rate of heat generation can exceed the rate of heat removal by the reactor's cooling system.
-
Control Strategy: The most effective control is limiting the rate of reaction. This is achieved by the slow, controlled addition of a reagent (e.g., the nitrile solution to the LAH slurry) or by controlling the hydrogen pressure and catalyst concentration in hydrogenation.[12][16] An external cooling jacket is essential, and an emergency quenching plan should be in place.
-
-
Reagent Handling and Safety:
-
Lithium Aluminum Hydride (LAH): LAH is a fine powder that reacts violently with water, releasing flammable hydrogen gas. It is pyrophoric and can ignite upon contact with atmospheric moisture.[13]
-
Causality: The high reactivity that makes LAH an excellent reducing agent also makes it hazardous.
-
Control Strategy: Always handle LAH under an inert atmosphere (nitrogen or argon).[5] Use appropriate personal protective equipment (PPE), including flame-retardant clothing. The Fieser workup is designed to carefully control the quenching process to form manageable, filterable inorganic salts.[14]
-
-
Catalytic Hydrogenation: The catalysts (Raney Ni, Pd/C) are pyrophoric, especially after the reaction when they are finely divided and highly active. Hydrogen gas forms explosive mixtures with air.[4]
-
Causality: The high surface area of the catalyst makes it extremely reactive towards oxygen in the air.
-
Control Strategy: The reactor must be thoroughly purged with an inert gas before introducing hydrogen and before opening it to the atmosphere after the reaction. The catalyst must always be kept wet with solvent during filtration to prevent ignition.[11]
-
-
-
Work-up and Purification at Scale:
-
LAH Work-up: The Fieser workup generates large volumes of aluminum salts. On a multi-kilogram scale, filtering this thick slurry can be slow and inefficient, trapping a significant amount of product and requiring large volumes of solvent for washing. This is a major bottleneck for the scalability of the LAH route.[7]
-
Catalyst Filtration: While conceptually simple, filtering a pyrophoric catalyst from kilograms of product solution is a high-risk operation. It requires specialized enclosed filter dryers or carefully executed procedures under a continuous inert atmosphere to prevent fires.
-
Purification: Vacuum distillation is the most effective method for purifying the final amine. At scale, this requires a robust vacuum system and appropriately sized distillation equipment to handle the product volume efficiently and safely.
-
Conclusion
The synthesis of this compound on a large scale is a challenging but achievable task. For industrial-scale production, catalytic hydrogenation (Route 1A) is generally the superior method due to its operational simplicity (post-reaction), high atom economy, and well-established safety protocols in manufacturing environments. The reductive amination pathway (Route 2) presents a strong alternative, avoiding the need for high-pressure equipment and the most hazardous reagents. The LAH reduction (Route 1B) , while highly effective, presents significant safety and work-up challenges that make it the least desirable option for routine large-scale synthesis unless specialized infrastructure for handling pyrophorics and difficult filtrations is available. A successful scale-up campaign hinges on a thorough understanding of the reaction thermodynamics, meticulous process safety analysis, and robust engineering controls.
References
-
Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. [Link]
- University of Nottingham. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Department of Chemistry.
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
Wikipedia. (n.d.). 2C-B. Retrieved from [Link]
- Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
-
University of Rochester. (2026). Workup: Aluminum Hydride Reduction. Department of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
H.E.L Group. (2023). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- Google Patents. (n.d.). EP2387555A1 - Method for making phenylethylamine compounds.
-
Reddit. (2022). Tips for handling LAH? r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Chandra, T., & Zebrowski, J. P. (2021). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 28(5), 317–323.
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 415. [Link]
-
Organic Syntheses. (n.d.). β-PHENYLETHYLAMINE. Retrieved from [Link]
-
H.E.L Group. (2025). Hydrogenation: How we can make it safer. Retrieved from [Link]
-
Stanford University Environmental Health & Safety. (n.d.). A Campus Laboratory Fire Involving Lithium Aluminum Hydride. Retrieved from [Link]
- Grajkowski, A., et al. (2019). An improved strategy for the chemical synthesis of 3', 5'-cyclic diguanylic acid. Current Protocols in Nucleic Acid Chemistry, 78(1), e90.
- University of Washington. (n.d.).
-
ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?. Retrieved from [Link]
- González-Gómez, J. C., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 14(3), 237.
-
ACS Chemical Health & Safety. (2021). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]
- Royal Society of Chemistry. (2013).
- Zaragoza, F. (2024, May 11).
- ResearchGate. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.
- Pérez-Venegas, M., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4948.
Sources
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
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- 8. rsc.org [rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. EP2387555A1 - Method for making phenylethylamine compounds - Google Patents [patents.google.com]
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- 15. researchgate.net [researchgate.net]
- 16. chem.wisc.edu [chem.wisc.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3,5-Difluorophenyl)ethanamine
Welcome to the technical support center for the synthesis of 2-(3,5-Difluorophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges in this synthesis, improve yield, and ensure high purity of the final product. As a crucial building block in the development of novel pharmaceutical agents and agrochemicals, mastering its synthesis is key to advancing research and development pipelines. This document provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols based on established chemical principles.
Overview of Synthetic Strategies
The synthesis of this compound typically proceeds through one of two primary pathways: the reduction of a nitrile intermediate or the reductive amination of an aldehyde. The choice of route often depends on the availability of starting materials, scalability requirements, and safety considerations.
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on the most common synthetic route: the reduction of 3,5-difluorobenzyl cyanide.
Issue 1: Low Conversion or Stalled Reaction
Question: My reduction of 3,5-difluorobenzyl cyanide to this compound is resulting in low yields and significant unreacted starting material. What are the likely causes and how can I optimize the reaction?
Answer: Low conversion is a frequent issue that can typically be traced back to the choice of reducing agent, catalyst activity, or reaction conditions.
Causality and Remediation:
-
Suboptimal Reducing Agent or Conditions: The nitrile group requires a potent reducing agent for efficient conversion to a primary amine.
-
Expert Insight: While metal hydrides like Lithium Aluminum Hydride (LiAlH₄) are highly effective, they present significant safety and scalability challenges due to their pyrophoric nature and violent reaction with protic solvents. Catalytic hydrogenation is often the preferred industrial method due to its enhanced safety profile and simpler work-up.
-
Solution: Evaluate your reduction system. For catalytic hydrogenation, ensure the catalyst is active and the conditions are appropriate. For hydride reductions, strictly anhydrous conditions are paramount.
-
-
Catalyst Inactivation (Catalytic Hydrogenation): The performance of heterogeneous catalysts like Palladium on Carbon (Pd/C) or Raney Nickel (Ra-Ni) is highly sensitive to impurities.
-
Expert Insight: The starting 3,5-difluorobenzyl cyanide may contain impurities from its synthesis (e.g., residual cyanide salts or sulfur compounds) that can poison the catalyst surface, drastically reducing its activity.[1]
-
Solution:
-
Purify the Starting Material: Purify the 3,5-difluorobenzyl cyanide via vacuum distillation or recrystallization before use.
-
Use High-Purity Solvents: Ensure solvents are anhydrous and free from potential catalyst poisons.
-
Increase Catalyst Loading: As a direct remedy, a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes compensate for minor impurities.
-
-
Data-Driven Comparison of Reduction Methods:
| Reducing System | Advantages | Disadvantages | Typical Conditions |
| H₂ / Pd/C or PtO₂ | Scalable, high yield, clean work-up | Requires pressure equipment, catalyst poisoning is a risk, potential for dehalogenation | 50-100 psi H₂, Methanol or Ethanol, Room Temp to 50°C |
| H₂ / Raney Nickel | Cost-effective, highly active | Pyrophoric when dry, requires careful handling, can promote side reactions | 500-1000 psi H₂, Ethanolic Ammonia, 50-100°C |
| LiAlH₄ (LAH) | Very powerful, high yields | Highly pyrophoric, reacts violently with water, difficult work-up | Anhydrous THF or Diethyl Ether, 0°C to reflux |
| NaBH₄ / CoCl₂ | Milder than LAH, easier to handle | Can have variable yields, requires optimization | Methanol, Room Temperature |
Issue 2: Formation of Secondary Amine and Other Impurities
Question: My reaction produces the desired primary amine, but I'm also observing significant amounts of the secondary amine, bis[2-(3,5-difluorophenyl)ethyl]amine. How can I suppress this side reaction?
Answer: The formation of secondary amines is a classic side reaction in nitrile reductions, arising from the reaction between the newly formed primary amine product and an intermediate imine species.
Mechanistic Insight and Prevention Strategy:
The reduction of a nitrile proceeds through an imine intermediate. If the primary amine product successfully competes with the reducing agent to attack this imine, a secondary amine will be formed after subsequent reduction.
Caption: Reductive amination workflow.
Q2: My reaction seems to stall after about 50% conversion during catalytic hydrogenation. What could be the issue? This is a classic sign of catalyst poisoning or deactivation. The most likely cause is an impurity in your starting material or solvent. Alternatively, if the reaction is run at too high a concentration, the product itself can sometimes inhibit the catalyst surface. Try purifying the starting nitrile as described above or running the reaction at a higher dilution.
Q3: Can I use a Grignard reaction on 3,5-difluorobenzonitrile to synthesize a related ketone? Yes, the addition of a Grignard reagent (e.g., methylmagnesium bromide) to 3,5-difluorobenzonitrile, followed by acidic hydrolysis, is a standard method for preparing the corresponding ketone (in this case, 1-(3,5-difluorophenyl)ethan-1-one). [2][3][4]However, this pathway does not lead to the target this compound.
Q4: What are the critical safety precautions for this synthesis?
-
Reagents: Be extremely cautious if using LiAlH₄, as it reacts violently with water and can ignite in moist air. Raney Nickel is pyrophoric when dry. Handle all chemicals in a well-ventilated fume hood.
-
Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas under pressure. Ensure your equipment is rated for the pressures used and that the area is free from ignition sources. Always purge equipment with an inert gas before and after the reaction.
-
Product: Phenylethylamines can be biologically active and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
-
Reductive Amination Overview: Podyacheva, E., et al. (2022). Hitchhiker's guide to reductive amination. Synthesis. Available at: [Link]
-
Grignard Reaction with Nitriles: Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Available at: [Link]
-
Reductive Amination Mechanisms: Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
Catalytic Hydrogenation: ScienceDirect Topics. Catalytic Hydrogenation - an overview. Available at: [Link]
-
Grignard Reaction Explained: Organic Chemistry Tutor. (2024). Grignard Reaction of Nitriles EXPLAINED! [Video]. YouTube. Available at: [Link] (Note: A representative URL is used as direct video links can be unstable).
-
Catalyst Poisoning: ResearchGate. Catalyst-Based CO₂ Hydrogenation for Synthetic Fuel Production. Available at: [Link]
Sources
Technical Support Center: Reductive Amination of 3,5-Difluorophenylacetone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the reductive amination of 3,5-difluorophenylacetone. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this specific transformation. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reaction effectively.
The reductive amination of ketones, particularly electron-deficient and sterically hindered ones like 3,5-difluorophenylacetone, presents unique challenges. Success hinges on carefully balancing the two key stages of the reaction: the formation of the imine intermediate and its subsequent reduction.[1] This guide is structured to address the most common issues encountered in the lab, providing both theoretical grounding and practical, field-tested solutions.
Troubleshooting Guide: Diagnosing and Solving Common Issues
Encountering a roadblock in your synthesis can be frustrating. This section is designed as a logical decision tree to help you diagnose the root cause of common problems and implement targeted solutions.
Core Problem: Low or No Product Yield
A low yield is the most frequent issue. The first step is to determine which stage of the reaction is failing. This can be diagnosed by analyzing the crude reaction mixture by TLC, LC-MS, or ¹H NMR.
Caption: Troubleshooting flowchart for low-yield reductive amination.
In-Depth Explanation of Causes and Solutions:
-
Inefficient Imine Formation: The reaction between a ketone and an amine to form an imine is an equilibrium process.[2] For sterically hindered ketones like 3,5-difluorophenylacetone, this equilibrium can lie unfavorably towards the starting materials.[3]
-
Causality: The reaction liberates water; its presence can hydrolyze the imine back to the starting materials.[2] To drive the reaction forward (Le Châtelier's principle), water must be removed. Molecular sieves are an excellent, non-invasive way to do this. Alternatively, a Lewis acid like titanium(IV) isopropoxide can activate the ketone's carbonyl group, accelerating the initial nucleophilic attack by the amine.[4]
-
pH Control: The reaction is best catalyzed under weakly acidic conditions (pH 4-6).[5] Too much acid (pH < 4) will protonate the amine, rendering it non-nucleophilic. Too little acid (or basic conditions) will not sufficiently protonate the hydroxyl group in the hemiaminal intermediate to make it a good leaving group (water).[5][2] A small amount of acetic acid is often the ideal catalyst.[6]
-
-
Inefficient Reduction: If the imine is formed but not reduced, the issue lies with the reduction step. This can be due to an insufficient amount of reducing agent or deactivation of the agent.
-
Poor Reductant Selectivity: This is a critical issue when using powerful reducing agents like sodium borohydride (NaBH₄). NaBH₄ is capable of reducing both the desired imine and the starting ketone.[7] If the ketone is reduced to the corresponding alcohol, it represents a loss of starting material and a purification challenge.
-
Causality: The key is to use a reducing agent that is "just right." Milder borohydride reagents, such as sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), are significantly less reactive towards ketones but highly effective at reducing the protonated imine (the iminium ion), which is more electrophilic than the starting ketone.[4][5] This selectivity allows for a "one-pot" procedure where all reagents can be mixed together.
-
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is the best choice for this specific ketone?
A: For 3,5-difluorophenylacetone, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is highly recommended.
Causality & Rationale: STAB is a mild and selective reducing agent, making it ideal for one-pot reductive aminations.[8][9] Its steric bulk and electron-withdrawing acetate groups temper its reactivity, preventing significant reduction of the starting ketone.[7] It works well in common aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[7][9] While Sodium Cyanoborohydride (NaBH₃CN) is also very effective and selective, it generates toxic cyanide waste, a significant drawback.[4] Sodium Borohydride (NaBH₄) is a viable, inexpensive option, but it requires a two-step, one-pot approach where the imine is formed first before the NaBH₄ is added, to minimize ketone reduction.[4]
| Parameter | Sodium Borohydride (NaBH₄) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Triacetoxyborohydride (STAB) |
| Selectivity | Low (reduces ketones & imines)[4][7] | High (selective for imines)[4] | Very High (highly selective for imines)[7][9] |
| Procedure | Stepwise (add after imine formation)[4] | One-pot | One-pot |
| Common Solvents | Protic (MeOH, EtOH)[7] | Protic (MeOH)[7] | Aprotic (DCE, DCM, THF)[7][9] |
| Pros | Inexpensive, readily available | High selectivity, water-tolerant | High selectivity, non-toxic byproducts |
| Cons | Reduces starting ketone[4] | Highly toxic cyanide waste | More expensive, moisture-sensitive |
Q2: How can I effectively monitor the reaction's progress?
A: The most common and accessible method is Thin-Layer Chromatography (TLC) . LC-MS provides more detailed information if available.[10]
TLC Monitoring Protocol:
-
Prepare the Plate: On a silica gel TLC plate, spot the starting ketone, the starting amine, a co-spot of both, and the reaction mixture.
-
Elute: Develop the plate using an appropriate solvent system (e.g., 30-50% Ethyl Acetate in Hexanes; this may need optimization).
-
Visualize:
-
UV Light (254 nm): The phenyl ring in the ketone, imine, and product will be UV active.
-
Staining: Use a potassium permanganate (KMnO₄) stain. The product amine will typically show up as a yellowish spot on the purple background. The imine C=N double bond may also react.
-
-
Interpret: A successful reaction will show the consumption of the starting ketone spot and the appearance of a new, typically more polar (lower Rf) product spot. The imine intermediate will have an Rf value between the ketone and the final amine product.
Q3: I am using an amine hydrochloride salt. How should I modify the procedure?
A: Amine salts (e.g., methylamine HCl) are not nucleophilic because the nitrogen lone pair is protonated. You must add a non-nucleophilic base to liberate the free amine in situ.
Procedure:
-
Dissolve the amine salt in the reaction solvent.
-
Add 1.0-1.1 equivalents of a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Stir for 10-15 minutes.
-
Add the 3,5-difluorophenylacetone and proceed with the standard reductive amination protocol. Note: The addition of a base like TEA can sometimes lead to a slight reduction in yield.[11]
Q4: My product is very polar and I'm struggling with the workup. What are the best practices for isolation?
A: Isolation of polar amines is a common challenge.[12][13] A standard aqueous workup may lead to product loss in the aqueous phase.
Recommended Isolation Strategies:
-
Acid-Base Extraction (Primary Method):
-
After the reaction is complete, quench carefully with water or saturated NaHCO₃ solution.
-
Extract with an organic solvent like Ethyl Acetate or DCM.
-
Wash the combined organic layers with 1N HCl. The basic amine product will be protonated and move into the aqueous layer, while neutral impurities (like unreacted ketone or alcohol byproduct) remain in the organic layer.
-
Separate the layers. Carefully basify the acidic aqueous layer to pH > 10 with cold 2N NaOH or KOH.
-
Extract the now-neutral amine product back into a fresh organic solvent (DCM is often effective for polar amines).[12]
-
Dry the organic layer with Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Precipitation as a Salt: If the amine is difficult to extract, it can often be isolated by precipitating it as a salt. After the initial extraction, dry and concentrate the crude organic material. Redissolve it in a minimal amount of a suitable solvent (e.g., diethyl ether, DCM) and add a solution of HCl in ether or dioxane dropwise. The amine hydrochloride salt may precipitate and can be collected by filtration.[13]
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using STAB (Recommended)
Caption: Workflow for one-pot reductive amination using STAB.
Detailed Steps:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3,5-difluorophenylacetone (1.0 equiv).
-
Dissolve the ketone in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add the desired primary amine (1.1-1.2 equiv) followed by glacial acetic acid (1.1-1.2 equiv). The acid acts as a catalyst for imine formation.[8]
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Slowly add sodium triacetoxyborohydride (STAB) (1.3-1.5 equiv) in portions. The reaction can be mildly exothermic.
-
Allow the reaction to stir at room temperature for 4 to 24 hours. Monitor its progress by TLC until the starting ketone is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude product can then be purified by column chromatography on silica gel or via the acid-base extraction detailed in the FAQs.
Protocol 2: Stepwise Reductive Amination using NaBH₄
-
In a round-bottom flask, dissolve 3,5-difluorophenylacetone (1.0 equiv) and the primary amine (1.1-1.2 equiv) in methanol (MeOH).
-
Add 3Å molecular sieves and stir the mixture at room temperature for 1-4 hours to facilitate imine formation. Monitor by TLC for the disappearance of the ketone.
-
Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (NaBH₄) (1.5-2.0 equiv). Be cautious of hydrogen gas evolution.
-
Allow the reaction to warm to room temperature and stir for an additional 1-3 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture to remove most of the methanol.
-
Perform an acid-base extraction as described in the FAQs to isolate the final amine product.
References
-
Reductive Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Reductive Amination - Common Conditions . Organic Chemistry Data. Retrieved from [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory . Journal of Chemical Education, 83(6), 929. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works . Master Organic Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN . YouTube. Retrieved from [Link]
-
Li, H., et al. (2019). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant . Chemical Communications. Retrieved from [Link]
-
Reductive Amination Explained . Pearson+. Retrieved from [Link]
-
Reductive amination . Wikipedia. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures . The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]
-
NurdRage. (2023). Reductive Amination . YouTube. Retrieved from [Link]
-
Amine synthesis by reductive amination . Organic Chemistry Portal. Retrieved from [Link]
-
Reductive Amination . Chemistry Steps. Retrieved from [Link]
-
Reddit discussion on Struggling with Reductive Amination: Tips for Isolating My Amine Product? . r/OrganicChemistry. Retrieved from [Link]
-
den Hartog, T., et al. (2015). Direct reductive amination of ketones with amines by reductive aminases . Angewandte Chemie International Edition, 54(25), 7313-7316. Retrieved from [Link]
-
Ashenhurst, J. (2022). Imines – Properties, Formation, Reactions, and Mechanisms . Master Organic Chemistry. Retrieved from [Link]
-
How to monitor the progress of the reaction of reductive amination? . ResearchGate. Retrieved from [Link]
-
Wang, C., et al. (2019). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines . Molecules, 24(7), 1346. Retrieved from [Link]
-
Reddit discussion on Struggling with Reductive Amination . r/chemistry. Retrieved from [Link]
-
Hembre, E. J., et al. (2020). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry . Organic Process Research & Development, 24(9), 1734–1743. Retrieved from [Link]
-
Foley, D. P., et al. (2019). Continuous Reductions and Reductive Aminations Using Solid NaBH4 . Organic Process Research & Development. Retrieved from [Link]
-
Imine formation . Chemistry LibreTexts. Retrieved from [Link]
-
Imine synthesis . Organic Chemistry Portal. Retrieved from [Link]
-
Reactions of Aldehydes and Ketones with Amines-Practice Problems . Chemistry Steps. Retrieved from [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
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- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of 2-(3,5-Difluorophenyl)ethanamine
Welcome to the technical support center. This guide provides in-depth troubleshooting strategies for a common issue encountered by researchers analyzing basic compounds: chromatographic peak tailing, with a specific focus on 2-(3,5-Difluorophenyl)ethanamine. As a primary amine, this compound is highly susceptible to secondary interactions that can compromise peak symmetry, affecting resolution and the accuracy of quantification. This document is structured as a series of frequently asked questions (FAQs) and detailed protocols to help you diagnose and resolve these issues systematically.
Part 1: Understanding the Root Cause
This section addresses the fundamental principles behind the observed peak tailing for this specific analyte.
Q1: I'm seeing significant peak tailing for this compound. What is the most likely chemical cause?
A1: The primary cause of peak tailing for basic compounds like this compound is a secondary ionic interaction with the stationary phase.[1][2] Here's the mechanism:
-
Analyte State: Your analyte is a primary amine. In a typical reversed-phase mobile phase (pH 3-7), this amine group will be protonated, carrying a positive charge (R-NH₃⁺).
-
Stationary Phase Surface: Standard silica-based HPLC columns have residual silanol groups (Si-OH) on their surface. These silanols are weakly acidic (pKa ≈ 3.5-4.5). At mobile phase pH levels above ~3.5, a fraction of these silanols will deprotonate to become negatively charged silanates (Si-O⁻).[3][4]
-
Secondary Interaction: The positively charged analyte (R-NH₃⁺) is electrostatically attracted to the negatively charged silanate sites (Si-O⁻) on the stationary phase. This is a strong, undesirable interaction separate from the intended hydrophobic (reversed-phase) retention mechanism.
-
Resulting Tailing: Molecules that engage in this strong secondary interaction are retained longer than molecules that do not, leading to a delayed and asymmetrical elution profile, which we observe as a tailing peak.[1][4]
Q2: How can I quickly determine if my peak tailing is a chemical issue (analyte-specific) or a physical/system issue?
A2: This is a critical diagnostic step. The best way to differentiate is to inject a neutral, well-behaved compound under the same chromatographic conditions.
-
Test: Prepare a standard of a neutral compound like Toluene or Naphthalene.
-
Analysis:
-
If the neutral compound elutes as a sharp, symmetrical peak while this compound continues to tail, the problem is almost certainly chemical in nature (i.e., secondary silanol interactions).[5]
-
If both the neutral compound and your analyte show tailing peaks, the issue is likely physical or related to the HPLC system itself.[4][6] Common physical causes include extra-column volume (e.g., from poorly connected tubing), a void at the head of the column, or a partially blocked frit.[6][7]
-
This guide will focus on resolving the more common chemical causes specific to your basic analyte.
Part 2: A Systematic Troubleshooting Workflow
Follow these steps in order to logically diagnose and resolve the peak tailing. We will start with the simplest and most impactful adjustments first.
Q3: What is the first and most critical parameter I should adjust to improve my peak shape?
A3: The first and most effective parameter to adjust is the mobile phase pH .[3][8] The goal is to suppress the ionization of the surface silanol groups, thereby eliminating the root cause of the secondary interaction.
By lowering the pH of the mobile phase to ≤ 3.0, the vast majority of the acidic silanol groups will be protonated (Si-OH) and therefore neutral.[1][3] This prevents the electrostatic attraction with your protonated amine analyte. While your analyte will still be fully protonated (R-NH₃⁺), the interaction site on the stationary phase has been effectively neutralized.[3]
See Protocol 1 below for a detailed, step-by-step guide on how to perform a pH optimization experiment.
Q4: My method uses a pH of 3.5 and the peak is still tailing. What's next? Should I use additives like TFA or TEA?
A4: A pH of 3.5 is often not low enough to fully suppress silanol activity. You should first try lowering the pH further, to ~2.5. If that is not sufficient or possible, mobile phase additives are the next logical step. Trifluoroacetic acid (TFA) and triethylamine (TEA) work through different mechanisms.
-
Trifluoroacetic Acid (TFA): Typically used at a low concentration (0.05% to 0.1% v/v), TFA serves two purposes. First, it is a strong acid that will reliably lower the mobile phase pH to around 2, ensuring silanol suppression.[9] Second, it can act as an ion-pairing agent, where the trifluoroacetate anion pairs with the protonated analyte, masking its positive charge and improving peak shape.[10][11] TFA is the most common and recommended first choice for improving the peak shape of basic compounds in reversed-phase HPLC.
-
Triethylamine (TEA): TEA is a competing base.[7] Added at a low concentration (e.g., 0.05 M), the small, protonated TEA molecules will preferentially interact with the negatively charged silanol sites on the column.[3] They act as a "silanol blocker," effectively shielding your analyte from these active sites. This is a more traditional approach and is generally less favored than using low pH and TFA, as it can lead to shorter column lifetimes.
Q5: I've optimized my mobile phase, but I still see some tailing. Should I consider a different HPLC column?
A5: Yes. If mobile phase optimization does not completely resolve the issue, the column chemistry is the next critical factor. Not all C18 columns are created equal, especially when analyzing basic compounds.
Look for a column with the following characteristics:
-
High-Purity Silica: Modern columns are made from high-purity silica with very low metal content, which reduces the acidity of the silanol groups.[12]
-
Exhaustive End-Capping: After the C18 chains are bonded to the silica, manufacturers "cap" the remaining free silanols with a small, non-polar group (like a trimethylsilyl group). Look for columns that are described as "fully end-capped," "double end-capped," or "base-deactivated." [4][7][13] These columns have a much lower concentration of active silanol sites available for secondary interactions.
-
Alternative Chemistries: Consider columns with polar-embedded stationary phases or those based on hybrid particle technology, which are specifically designed to provide better peak shape for basic analytes.[3][13]
Q6: Could my sample preparation be causing the peak tailing?
A6: Absolutely. The composition of the solvent you dissolve your sample in can have a significant impact on peak shape.
-
Solvent Strength Mismatch: If you dissolve your sample in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your mobile phase's starting conditions, it can cause peak distortion, including tailing or splitting.[2][14]
-
Best Practice: The ideal scenario is to dissolve your sample directly in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that can fully dissolve the analyte.
Part 3: Experimental Protocols and Data
Troubleshooting Summary Table
| Step | Parameter to Change | Recommended Action | Scientific Rationale & Causality |
| 1 | Mobile Phase pH | Lower the aqueous portion pH to 2.5-3.0 using an appropriate acid (e.g., formic acid, TFA, phosphoric acid). | Neutralizes surface silanol groups (Si-OH), preventing electrostatic attraction with the protonated amine analyte (R-NH₃⁺).[1][3] |
| 2 | Mobile Phase Additive | Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase. | Acts as a strong acid to ensure low pH and as an ion-pairing agent to mask the analyte's positive charge, improving peak symmetry.[9][10] |
| 3 | Column Selection | Switch to a modern, high-purity, fully end-capped (base-deactivated) C18 column. | Minimizes the number of available active silanol sites, reducing the potential for secondary interactions.[4][13] |
| 4 | Sample Solvent | Dissolve the sample in the initial mobile phase composition or a weaker solvent. | Prevents peak distortion caused by injecting a sample in a solvent significantly stronger than the mobile phase.[2] |
| 5 | System Check | Install a guard column and verify all fittings are secure with no dead volume. | Protects the analytical column from contamination that can create new active sites and ensures that system plumbing is not contributing to peak broadening.[6][7][14] |
Troubleshooting Workflow Diagram
The following diagram illustrates the logical progression for troubleshooting peak tailing for this compound.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. waters.com [waters.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. moravek.com [moravek.com]
- 9. chromatographyonline.com [chromatographyonline.com]
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- 11. quora.com [quora.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chromtech.com [chromtech.com]
- 14. agilent.com [agilent.com]
Technical Support Center: Optimizing Chiral Resolution of 2-(3,5-Difluorophenyl)ethanamine
Document ID: TSC-CR-DFPEA-001
Last Updated: January 27, 2026
Introduction
Welcome to the technical support guide for the chiral resolution of 2-(3,5-Difluorophenyl)ethanamine. This molecule is a critical chiral building block in pharmaceutical development, and obtaining high enantiomeric purity is often a crucial, yet challenging, step. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide not just procedural steps, but the underlying scientific principles to empower researchers to make informed decisions and effectively troubleshoot their experiments.
The most robust and scalable method for resolving primary amines like this compound is through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[1][2] This process leverages the different physical properties, primarily solubility, of the resulting diastereomeric salt pair to achieve separation.[3]
Core Principles & Initial Workflow
The fundamental strategy involves reacting the racemic amine with a single enantiomer of a chiral acid. This creates a mixture of two diastereomeric salts: (R-amine)-(R-acid) and (S-amine)-(R-acid). Because diastereomers have different physical properties, one salt will typically be less soluble in a given solvent system and will crystallize preferentially.[4]
Caption: General workflow for diastereomeric salt resolution.
Frequently Asked Questions & Troubleshooting Guide
Q1: How do I select the best chiral resolving agent and solvent?
This is the most critical step and often requires empirical screening.[2] The goal is to find a combination where one diastereomeric salt is significantly less soluble than the other.[5]
Expert Insight: The ideal resolving agent forms a well-defined, crystalline salt with your amine.[5] Structurally rigid resolving agents often yield better crystals. Furthermore, a good match between the acidic and basic strengths of the resolving agent and the amine, respectively, is beneficial for stable salt formation.
Screening Strategy: A parallel screening approach is highly effective.
-
Resolving Agents: Select a diverse set of commercially available chiral acids. Tartaric acid and its derivatives are common starting points for primary amines.[]
-
Solvents: Choose a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water).
-
Procedure: In small vials, dissolve the racemic amine and a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent in a minimal amount of hot solvent. Allow the vials to cool slowly to room temperature and then further in an ice bath.
-
Observation: Look for combinations that produce a crystalline precipitate. Avoid combinations that result in oils or no precipitate.
Troubleshooting Table: Initial Screening
| Observation | Potential Cause | Recommended Action |
| No precipitate forms | Diastereomeric salts are too soluble in the chosen solvent. | Try a less polar solvent or a solvent mixture. Reduce the amount of solvent used. |
| An oil/gum precipitates | The salt has a low melting point or is precipitating too quickly from a highly supersaturated solution. | Use a larger volume of solvent. Try a different solvent. Allow for slower cooling.[7] |
| Precipitate is very fine/powdery | Rapid crystallization, which can trap impurities and the other diastereomer. | Slow down the cooling rate. Consider a solvent system where the salt has slightly higher solubility. |
| Good crystals form | Promising Candidate. | Proceed to a larger scale experiment to determine yield and enantiomeric excess (e.e.). |
Q2: My diastereomeric salts won't crystallize, the solution just turns into an oil. What should I do?
"Oiling out" is a common problem. It occurs when the salt separates from the solution at a temperature above its melting point or when its solubility limit is exceeded too rapidly.
Troubleshooting Steps:
-
Dilute and Re-heat: Add more solvent to the oiled mixture and heat until a clear solution is achieved. Then, allow it to cool much more slowly. Insulating the flask can help.[8]
-
Change Solvent System: The oil may be more soluble in a different solvent. Try switching to a more polar or less polar solvent, or use a co-solvent system (e.g., ethanol/water).
-
Seeding: If you have a small amount of the desired crystalline diastereomeric salt from a previous experiment, add a single, tiny crystal to the supersaturated solution to induce controlled crystallization.[9]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites and initiate crystallization.[9]
Caption: Decision tree for troubleshooting "oiling out".
Q3: I isolated the crystals, but the enantiomeric excess (e.e.) is low. How can I improve it?
Low e.e. in the first crop of crystals is common and indicates that the less-soluble and more-soluble diastereomers have similar solubilities, or that the crystallization was too fast, trapping the mother liquor.
Strategies for Improvement:
-
Recrystallization: This is the most powerful tool for enhancing purity.[9] Dissolve the filtered diastereomeric salt in the minimum amount of the same hot solvent system and allow it to re-crystallize slowly. With each recrystallization, the purity of the less-soluble diastereomer should increase. It may take two or three recrystallizations to achieve >98% e.e.[3]
-
Optimize the Stoichiometry: Sometimes using less than one equivalent of the resolving agent (e.g., 0.5-0.6 eq) can lead to a purer initial precipitate, although at the cost of yield. This is because there isn't enough resolving agent to form a salt with all of the undesired enantiomer, preventing its co-precipitation.
-
Slow Down Crystallization: Rapid cooling leads to kinetic trapping of the more soluble diastereomer.[7] Ensure the solution cools to room temperature over several hours before moving it to a colder environment.
-
Systematic Solvent Optimization: The solubility difference between diastereomers is highly dependent on the solvent. A systematic screen of different solvents or solvent ratios can reveal a system with better selectivity.[5]
Q4: How do I recover the pure amine from the diastereomeric salt?
Once you have the diastereomeric salt with high purity, you need to break the salt apart to liberate the free amine.
Protocol for Amine Liberation:
-
Dissolution/Suspension: Suspend the diastereomeric salt in water. You may add a co-solvent like dichloromethane (DCM) or ethyl acetate to help dissolve the free amine as it is formed.
-
Basification: Add a strong base, such as 2M sodium hydroxide (NaOH) solution, and stir vigorously. The base will deprotonate the amine and protonate the acidic resolving agent. Monitor the pH with litmus paper or a pH meter to ensure it is strongly basic (pH > 12).[10]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times (e.g., 3x) with an organic solvent (DCM or ethyl acetate). The enantioenriched free amine will move into the organic layer, while the salt of the resolving agent will remain in the aqueous layer.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the enantioenriched amine.
Q5: What are the best analytical methods to determine enantiomeric excess (e.e.)?
Accurate e.e. determination is essential. The most common methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. A sample of the amine is passed through a column with a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
-
Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile compounds. The amine may need to be derivatized first to increase its volatility.[11]
-
NMR Spectroscopy with a Chiral Derivatizing Agent: The amine can be reacted with a chiral agent (like Mosher's acid chloride) to form diastereomers.[3] The diastereomers will have distinct signals (e.g., for the -CF₃ group in a Mosher's ester) in the ¹H or ¹⁹F NMR spectrum, which can be integrated to determine the ratio.[12]
Data Summary: Analytical Techniques
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase. | High accuracy, widely applicable. | Requires method development, specialized columns. |
| Chiral GC | Differential interaction with a Chiral Stationary Phase. | High resolution for volatile compounds. | May require derivatization.[11] |
| NMR + Chiral Agent | Formation of diastereomers with distinct NMR signals. | Rapid analysis, uses standard NMR.[13] | Derivatization reaction must go to completion. |
In-Depth Experimental Protocol: Resolution with L-(+)-Tartaric Acid
This protocol is a representative example and may require optimization.
Materials:
-
Racemic this compound
-
L-(+)-Tartaric Acid
-
Ethanol (Absolute)
-
2M Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Salt Formation:
-
In a round-bottom flask, dissolve 10.0 g of racemic this compound in 150 mL of absolute ethanol. Heat the solution gently to approximately 60°C.
-
In a separate beaker, dissolve 9.6 g (1.0 equivalent) of L-(+)-tartaric acid in 100 mL of hot absolute ethanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature. Cover the flask and let it stand undisturbed for 12-24 hours.
-
-
First Crystallization:
-
Collect the resulting white crystals by vacuum filtration.
-
Wash the crystals sparingly with a small amount of cold ethanol.
-
Dry the crystals. This is Crop 1 .
-
Self-Validation Check: Take a small sample of Crop 1, liberate the free amine as described in Q4, and determine its e.e. by chiral HPLC. Expect an initial e.e. of 50-80%.
-
-
Recrystallization (Purity Enhancement):
-
Transfer Crop 1 to a clean flask. Add the minimum amount of hot ethanol required to achieve complete dissolution.
-
Allow the solution to cool slowly to room temperature as before.
-
Collect the crystals by vacuum filtration, wash with cold ethanol, and dry. This is Crop 2 .
-
Self-Validation Check: Determine the e.e. of Crop 2. It should be significantly higher than Crop 1. Repeat recrystallization if the e.e. is below the desired specification (e.g., >99%).
-
-
Liberation of the Enantioenriched Amine:
-
Suspend the final, purified diastereomeric salt (e.g., 5.0 g) in a mixture of 50 mL of water and 50 mL of ethyl acetate.
-
While stirring vigorously, add 2M NaOH dropwise until the pH of the aqueous layer is >12.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with 25 mL portions of ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the enantioenriched this compound.
-
References
- The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
-
Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from [Link]
-
Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]
-
ResearchGate. (2021, July 13). (PDF) Recrystallization of Enantiomers from Conglomerates. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Retrieved from [Link]
-
BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]
-
IntechOpen. (2018, August 1). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. Retrieved from [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
ACS Publications. (2021, December 23). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Retrieved from [Link]
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]
-
ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
EBSCO. (2024). Recrystallization (chemistry) | Research Starters. Retrieved from [Link]
-
RSC Publishing. (n.d.). Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S)-(+)-camphor-10-sulfonic acid. Retrieved from [Link]
-
YouTube. (2021, February 9). Unlock the Secrets of Chiral Resolution in Organic Compounds!. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Retrieved from [Link]
-
ACS Publications. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Retrieved from [Link]
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Technical Support Center: Managing Moisture Sensitivity in Reactions with 2-(3,5-Difluorophenyl)ethanamine
Welcome to the technical support center for 2-(3,5-Difluorophenyl)ethanamine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile primary amine in their synthetic workflows. The inherent nucleophilicity of the amino group makes it a valuable building block in forming a wide array of chemical bonds, particularly in the synthesis of pharmaceutical intermediates. However, this reactivity also makes it susceptible to interactions with moisture, which can compromise reaction outcomes.
This document provides in-depth, field-proven insights into the causality behind experimental choices, offering troubleshooting guides and validated protocols to ensure the integrity and success of your reactions.
Frequently Asked Questions (FAQs)
Q1: How exactly does moisture interfere with reactions involving this compound?
A1: The primary issue with moisture stems from the high reactivity of the lone pair of electrons on the nitrogen atom of the amine. Water can act as a competing nucleophile or a proton source, leading to several undesirable pathways:
-
Reaction with Electrophilic Reagents: In reactions like acylations, where this compound is intended to react with an acyl chloride or anhydride, water can hydrolyze the electrophile. This consumption of the starting material directly reduces the yield of the desired amide product.
-
Protonation of the Amine: Water can protonate the basic amine to form an ammonium salt. This protonated form is no longer nucleophilic and will not participate in the desired reaction, effectively lowering the concentration of the active reagent.
-
Side Reactions in Reductive Aminations: In reductive amination, the initial step is the formation of an imine or enamine intermediate.[1] The presence of water can hydrolyze this intermediate back to the starting carbonyl compound and the amine, thus impeding the progress of the reaction.
-
Quenching of Organometallic Reagents: If your reaction involves organometallic reagents (e.g., Grignard or organolithium reagents), any trace of water will rapidly quench these highly reactive species, halting the reaction entirely.[2]
Q2: What are the common signs of moisture contamination in my reaction?
A2: Diagnosing moisture contamination early can save significant time and resources. Key indicators include:
-
Low or No Product Yield: This is the most common symptom. If the reaction fails to proceed or gives a much lower yield than expected, moisture should be a primary suspect, especially if other parameters like temperature and stoichiometry are correct.
-
Formation of Unexpected Byproducts: The appearance of side products, such as the hydrolyzed form of your electrophile (e.g., a carboxylic acid from an acyl chloride), is a strong indicator of water contamination.
-
Inconsistent Results: If you are running the same reaction multiple times and getting variable yields, it could be due to inconsistent atmospheric moisture or inadequately dried solvents and glassware from batch to batch.
-
"Cloudy" or Heterogeneous Reaction Mixture: While not always indicative of moisture, the formation of insoluble salts (like the ammonium salt of the amine) can sometimes suggest an interaction with an acidic species generated from water-related side reactions.
Q3: My reaction involving an acylation of this compound is failing. How can I troubleshoot this?
A3: Acylation reactions are particularly sensitive to moisture. The reaction between an amine and an acyl chloride is a nucleophilic addition-elimination process.[3] If this reaction is not working, consider the following troubleshooting steps:
-
Verify Reagent Purity: Ensure the this compound and the acylating agent are of high purity and have been stored under anhydrous conditions.
-
Rigorous Drying of Apparatus: All glassware must be thoroughly dried, either in an oven overnight (at least 4 hours at 140 °C) or by flame-drying under vacuum.[4] Cool the glassware under a stream of inert gas (nitrogen or argon).
-
Use Anhydrous Solvents: Use a freshly opened bottle of an anhydrous solvent or a solvent from a solvent purification system. If neither is available, distill the solvent over an appropriate drying agent.
-
Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas like nitrogen or argon.[5] This can be achieved using a balloon filled with the gas or a Schlenk line.[6]
-
Order of Addition: Add the amine and a non-nucleophilic base (like triethylamine or Hünig's base) to the reaction vessel before slowly adding the acylating agent. The base will neutralize the HCl generated during the reaction, which could otherwise protonate the starting amine.[3]
Q4: What are the best practices for storing and handling this compound?
A4: Proper storage is the first line of defense against moisture contamination.
-
Storage Container: Store the amine in its original container, which is typically designed to minimize atmospheric exposure. If you need to transfer it, use a flask with a tightly sealed septum.
-
Inert Atmosphere: For long-term storage or for larger quantities, consider storing the container inside a desiccator with a drying agent or within a glovebox.[6] A glovebox provides the most secure environment for handling air- and moisture-sensitive compounds.[6]
-
Minimize Exposure: When you need to use the amine, minimize the time the container is open to the atmosphere. Use a syringe to withdraw the required amount through a septum rather than opening the cap.
Troubleshooting Guide for Moisture-Sensitive Reactions
| Observed Problem | Potential Moisture-Related Cause | Recommended Solution & Rationale |
| Low or No Yield | 1. Hydrolysis of electrophilic starting material (e.g., acyl chloride).2. Protonation of the amine, rendering it non-nucleophilic.3. Quenching of moisture-sensitive catalysts or reagents. | 1. Ensure all reagents are anhydrous. Use freshly opened bottles or purify/dry them before use.2. Rigorously dry all glassware and solvents.[4]3. Conduct the reaction under a positive pressure of inert gas (N₂ or Ar).[5] |
| Reaction Stalls | Water is hydrolyzing a key intermediate (e.g., an imine in reductive amination), shifting the equilibrium backward. | 1. Add a drying agent directly to the reaction mixture if compatible (e.g., anhydrous MgSO₄ or molecular sieves).2. For reductive aminations, consider a Dean-Stark apparatus to azeotropically remove water as it forms. |
| Formation of a White Precipitate | The amine is reacting with an acid (e.g., HCl from acyl chloride hydrolysis or CO₂ from the air) to form an ammonium salt. | 1. Use a non-nucleophilic base (e.g., triethylamine) to scavenge any acid formed.[3]2. Ensure the inert gas stream is pure and the system is well-sealed to prevent CO₂ ingress. |
| Inconsistent Results Between Batches | Variable levels of atmospheric humidity or inconsistent drying of solvents/glassware. | 1. Standardize the drying procedure for all glassware and solvents.2. Monitor lab humidity. On particularly humid days, take extra precautions like flushing the reaction vessel with inert gas for a longer duration.[7] |
Experimental Protocols
Protocol 1: Rigorous Drying of Glassware
-
Cleaning: Clean all glassware (reaction flask, stir bar, dropping funnel, condenser) with an appropriate solvent, followed by a water and detergent wash, a final rinse with deionized water, and then acetone to facilitate drying.
-
Oven Drying: Place the glassware in an oven at a minimum of 125 °C for at least 4 hours (overnight is preferred).[4]
-
Assembly and Cooling: While still hot, assemble the glassware. Immediately attach a gas inlet adapter connected to a source of dry inert gas (nitrogen or argon).
-
Inert Gas Flush: Allow the glassware to cool to room temperature under a gentle, positive flow of the inert gas.[4] This prevents moist air from being drawn back into the flask as it cools.
Protocol 2: Setting up a Reaction Under an Inert Atmosphere (Nitrogen Balloon)
This method is suitable for many common moisture-sensitive reactions.[7]
-
Preparation: Assemble the oven-dried glassware as described in Protocol 1. Fit the main neck of the reaction flask with a rubber septum.
-
Gas Inlet: Insert a needle connected to a nitrogen line through the septum. Insert a second "outlet" needle to allow air to be displaced.
-
Flushing: Flush the flask with nitrogen for 5-10 minutes.[8]
-
Balloon Setup: Remove the outlet needle first, then the inlet needle. Quickly attach a balloon filled with nitrogen to the inlet needle and insert it back into the septum. The balloon will maintain a slight positive pressure.
-
Reagent Addition: Liquid reagents can now be added via syringe through the septum. Solid reagents should ideally be added to the flask before flushing with nitrogen.
Visualizing the Workflow
Workflow for a Moisture-Sensitive Reaction
The following diagram outlines the critical steps for successfully conducting a reaction with this compound.
Sources
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Reaction Monitoring for 2-(3,5-Difluorophenyl)ethanamine Synthesis
Introduction: The successful synthesis of 2-(3,5-Difluorophenyl)ethanamine, a key building block in pharmaceutical development, hinges on precise reaction control. Incomplete reactions lead to low yields and complex purification challenges, while over-running a reaction can result in byproduct formation. Effective reaction monitoring is therefore not a procedural formality but a critical component of process optimization and safety. This guide provides practical, field-tested advice for monitoring the common synthetic routes to this compound, primarily focusing on the reduction of (3,5-difluorophenyl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for monitoring the synthesis of this compound?
The choice of analytical technique depends on the required level of detail, available equipment, and the specific reaction conditions. The most common methods are:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of reaction progress. It's inexpensive and provides immediate visual feedback on the consumption of starting material and the formation of the product.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data, allowing for accurate determination of conversion, yield, and purity. It is highly sensitive and reproducible, making it the gold standard for process development.[2][3]
-
Gas Chromatography (GC): Suitable for analyzing the volatile amine product. It offers high resolution and is often coupled with Mass Spectrometry (GC-MS) for definitive identification of starting materials, products, and byproducts.[4] Derivatization is sometimes required for phenethylamines to improve peak shape.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information, confirming the transformation of the nitrile group to an amine. It can be used for in-situ monitoring to track the reaction in real-time without sampling.[7]
-
In-situ Spectroscopy (FTIR/Raman): These techniques allow for continuous, real-time monitoring of the reaction mixture without the need for sampling, providing immediate insight into reaction kinetics.[8][9]
Q2: My synthesis involves the reduction of (3,5-difluorophenyl)acetonitrile. What specific changes should I look for with each monitoring technique?
When reducing the nitrile to the primary amine, you are monitoring the transformation of a -C≡N group to a -CH₂-NH₂ group.
| Technique | Starting Material Signal ((3,5-difluorophenyl)acetonitrile) | Product Signal (this compound) |
| TLC | A single spot, typically less polar. | A new, more polar spot (lower Rf). |
| HPLC (UV) | A peak at a specific retention time. | A new peak, usually at a different retention time. |
| GC | A peak at a specific retention time. | A new peak at a different retention time. |
| ¹H NMR | A singlet for the benzylic protons (-CH₂-CN) around 3.8-4.0 ppm. | Two new multiplets for the ethyl chain protons (-CH₂-CH₂-NH₂) around 2.7-3.0 ppm. |
| FTIR | A sharp, characteristic nitrile (-C≡N) stretch around 2250 cm⁻¹. | Disappearance of the nitrile stretch and appearance of N-H stretches (~3300-3400 cm⁻¹). |
| Raman | A strong, sharp nitrile (-C≡N) peak.[10] | Disappearance of the nitrile peak.[11] |
Q3: How do I prepare a sample from my reaction for analysis?
Proper sample preparation is crucial for accurate results. The key is to immediately stop ("quench") the reaction in the aliquot you take.
Workflow for Reaction Sample Preparation
Caption: General workflow for preparing a reaction sample for analysis.
For reactions using highly reactive reagents like Lithium Aluminum Hydride (LiAlH₄), the quenching step must be performed carefully and at low temperatures to avoid uncontrolled exotherms.
Troubleshooting Guide
Problem 1: My TLC analysis shows a long streak for the product spot instead of a tight circle.
-
Question: Why is my this compound product streaking on the TLC plate, and how can I fix it?
-
Answer: This is a classic problem when analyzing basic compounds like amines on standard silica gel plates. Silica gel is acidic, and the basic amine interacts strongly with it, causing it to "streak" up the plate rather than moving as a compact spot.
-
Causality: The amine group (-NH₂) is protonated by the acidic silanol groups (Si-OH) on the silica surface, leading to a strong, often irreversible binding that disrupts the chromatographic process.
-
Solution: To get sharp, reliable spots, you must neutralize this interaction.
-
Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent. A common choice is 0.5-2% triethylamine (Et₃N) or ammonia (in methanol). This neutralizes the acidic sites on the silica, allowing the amine to travel up the plate cleanly.
-
Use a Different Stationary Phase: While less common for routine monitoring, you could use alumina (Al₂O₃) plates, which are less acidic than silica.
-
-
Problem 2: I see multiple unexpected spots on my TLC plate. What could they be?
-
Question: My reaction is supposed to yield a single product, but the TLC shows three spots. What's going on?
-
Answer: Multiple spots indicate an incomplete reaction or the formation of byproducts. Identifying these is key to optimizing your reaction.
Troubleshooting Decision Tree for Multiple TLC Spots
Caption: Decision tree for diagnosing multiple spots in TLC analysis.
-
Causality & Explanation:
-
Unreacted Starting Material: The least polar spot (highest Rf) is likely your starting nitrile. Use a co-spot (spotting both starting material and the reaction mixture in the same lane) to confirm its identity.[1]
-
Imine Intermediate: The reduction of a nitrile to an amine can proceed through an imine intermediate (R-CH=NH). If the reaction is not complete, you may see a spot corresponding to this partially reduced species.
-
Secondary/Tertiary Amines: Certain reduction methods, particularly catalytic hydrogenation, can sometimes lead to the newly formed primary amine reacting with the imine intermediate, resulting in secondary or even tertiary amine byproducts.[12] These will have polarities and Rf values very similar to your desired product.
-
-
Problem 3: My HPLC analysis shows a broad or tailing peak for the product.
-
Question: The HPLC peak for my amine product is not sharp. How can I improve the peak shape for better quantification?
-
Answer: Similar to TLC streaking, peak tailing for amines in reverse-phase HPLC (like on a C18 column) is often caused by interactions with acidic silanol groups on the silica support.
-
Causality: Residual, un-capped silanol groups on the stationary phase can protonate the basic amine, causing secondary interactions that lead to peak tailing and poor resolution.
-
Solutions:
-
Lower the Mobile Phase pH: Add an acid modifier like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to your mobile phase (both water and organic solvent). At a low pH (around 2-3), both the silanol groups and the amine are fully protonated. This creates a consistent ionic state and minimizes unwanted secondary interactions, resulting in sharper peaks.
-
Use an "End-Capped" Column: Modern HPLC columns are often "end-capped" to minimize the number of free silanol groups, making them more suitable for analyzing basic compounds.
-
Lower the Sample Concentration: Injecting too much sample can overload the column and lead to broad peaks. Try diluting your sample.
-
-
Experimental Protocols
Protocol 1: TLC Monitoring with Ninhydrin Staining
This protocol is designed for the qualitative monitoring of amine formation.
-
Plate Preparation: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).
-
Spotting:
-
Using a capillary tube, apply a small spot of your starting nitrile solution to the "SM" and "CO" lanes.
-
Apply a spot of your quenched and diluted reaction mixture to the "RXN" and "CO" lanes.
-
-
Elution: Place the plate in a TLC chamber containing an appropriate eluent (e.g., 90:10:1 Dichloromethane:Methanol:Ammonium Hydroxide). Ensure the solvent level is below your starting line. Let the solvent run until it is ~1 cm from the top of the plate.
-
Drying & Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil. Dry the plate thoroughly with a heat gun.
-
First, visualize under a UV lamp (254 nm).[13] The aromatic starting material and product should appear as dark spots. Circle them lightly.
-
Next, dip the plate into a ninhydrin stain solution.[14]
-
Gently heat the plate with a heat gun until colored spots appear. Primary amines will typically produce a distinct pink or purple spot.[14]
-
-
Interpretation: The reaction is complete when the "RXN" lane shows no UV-active spot corresponding to the starting material, and a new, lower Rf spot appears that stains positive with ninhydrin.
Protocol 2: Quantitative HPLC Analysis
This protocol provides a starting point for developing a quantitative method.
-
Instrumentation: HPLC with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Method:
-
Set the column temperature to 30 °C.
-
Set the UV detector wavelength to 262 nm (based on the difluorophenyl chromophore).
-
Equilibrate the column with your initial conditions (e.g., 95% A, 5% B) for 10-15 minutes.
-
Inject 5-10 µL of your quenched, diluted reaction sample.
-
Run a gradient elution program, for example:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
-
Analysis: Monitor the disappearance of the starting material peak and the appearance of the product peak. The reaction is complete when the peak area of the starting material is negligible (<1%).
References
-
PubChem. Phenethylamine. National Center for Biotechnology Information. [Link]
-
Pfrengle, F., et al. (2024). Manganese catalysed reduction of nitriles with amine boranes. Catalysis Science & Technology. DOI:10.1039/D4CY00813H. [Link]
- Google Patents. (2013). Synthesis of 2-(3,4-difluorophenyl)
-
MDPI. (2024). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. Molecules. [Link]
-
PubMed. (2007). Development and Validation of HPLC Methods for the Analysis of Phenethylamine and Indoloquinazoline Alkaloids in Evodia Species. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
Spectroscopy Online. (2020). Seven Essential Steps for In Situ Reaction Monitoring. [Link]
-
ResearchGate. (2000). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame–ionization detection and pre-column chiral derivation. [Link]
-
Marshall University. (2016). The Validation of a GC-IR and GC-MS and GC-IR Analysis of Methcathinone Analogs. [Link]
-
SIELC Technologies. HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column. [Link]
-
Mettler Toledo. In-Situ Monitoring of Chemical Reactions. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
ResearchGate. (2015). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. [Link]
-
ACS Publications. (2020). Mechanochemical Preparation of Active Pharmaceutical Ingredients Monitored by In Situ Raman Spectroscopy. ACS Omega. [Link]
-
ResearchGate. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]
-
University of Rochester. TLC Visualization Methods. [Link]
-
PubMed. (1977). Urinary phenylethylamine excretion: gas chromatographic assay with electron-capture detection of the pentafluorobenzoyl derivative. [Link]
-
ResearchGate. (1995). NPIT: A new reagent for quantitatively monitoring reactions of amines in combinatorial synthesis. [Link]
- Google Patents. (2013). Synthesis of 2-(3,4-difluorophenyl)
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]
- Google Patents. (2016).
-
Organic Chemistry. TLC stains. [Link]
-
Shimadzu. (2021). Analysis of Phenethylamines Using On-Column TFA Derivatization. [Link]
-
Oxford Academic. (2020). Simultaneous Quantitation of Seven Phenethylamine-Type Drugs in Forensic Blood and Urine Samples by UHPLC–MS-MS. Journal of Analytical Toxicology. [Link]
-
ResearchGate. (2017). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. [Link]
-
Chemguide. Reducing Nitriles to Primary Amines. [Link]
-
NIH. (2015). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. Journal of Visualized Experiments. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Ammonia. [Link]
-
EPTQ. (2013). Chemical analysis in amine system operations. [Link]
-
NIH. (2023). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. ACS Omega. [Link]
-
Reaction Chemistry & Engineering. (2021). In situ sensors for flow reactors – a review. [Link]
-
IU Indianapolis ScholarWorks. (2018). Differentiation of Structurally Similar Phenethylamines via Gas Chromatography – Vacuum Ultraviolet Spectroscopy (GC – VUV). [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
University of Virginia School of Medicine. (2024). Phenethylamines. [Link]
-
Organic Chemistry Data. Nitrile to Amine - Common Conditions. [Link]
-
Wikipedia. Substituted phenethylamine. [Link]
-
International CCS Knowledge Centre. (2016). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]
-
WebMD. Phenethylamine (PEA): Overview, Uses, Side Effects. [Link]
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- 14. epfl.ch [epfl.ch]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an Analytical Method for 2-(3,5-Difluorophenyl)ethanamine Quantification
For researchers, scientists, and drug development professionals, the rigorous validation of an analytical method is the bedrock of reliable and reproducible data. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the quantification of 2-(3,5-Difluorophenyl)ethanamine, a crucial component in various pharmaceutical development pipelines. Moving beyond a simple checklist, this document elucidates the scientific rationale behind the validation process, ensuring a self-validating system that meets stringent regulatory expectations.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This guide will focus on a primary method, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and compare it with alternative techniques, providing the necessary experimental frameworks and data to support methodological choices. All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) and the recently updated Q2(R2).[1][2][3][4][5][6]
The Imperative of Method Validation in Pharmaceutical Analysis
In the pharmaceutical industry, analytical method validation is a documented process that demonstrates an analytical method is suitable for its intended use.[7] It provides a high degree of assurance that the method will consistently produce results that are accurate, precise, and reliable.[7] For a compound like this compound, which may be a starting material, intermediate, or active pharmaceutical ingredient (API), accurate quantification is critical for ensuring product quality, safety, and efficacy.
This guide will walk through the essential validation characteristics, offering a pragmatic approach to their experimental verification.
Primary Analytical Method: Reversed-Phase HPLC-UV
For the quantification of this compound, a reversed-phase high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection is proposed as the primary analytical technique. This choice is predicated on the compound's chemical structure, which contains a chromophore (the difluorophenyl group) amenable to UV detection, and the versatility of HPLC for separating and quantifying small organic molecules.
Experimental Workflow for HPLC-UV Method Validation
The validation of the HPLC-UV method will encompass the following key parameters as stipulated by ICH guidelines.[7]
Caption: Comparison of analytical methods for amine quantification.
| Feature | HPLC-UV | LC-MS/MS | Gas Chromatography (GC-FID/MS) | Capillary Electrophoresis (CE) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by polarity, detection by mass-to-charge ratio. | Separation based on volatility, detection by flame ionization or mass spectrometry. | Separation based on charge and size in an electric field. |
| Selectivity | Good, but can be limited by co-eluting impurities with similar UV spectra. | Excellent, highly specific due to mass fragmentation patterns. | Good to excellent, especially with MS detection. [8][9] | Excellent for charged molecules. |
| Sensitivity | Moderate (µg/mL to high ng/mL). | Very high (pg/mL to low ng/mL). | High, especially with MS. | High, but sample volume is small. |
| Sample Derivatization | Not typically required. | Not typically required. | Often required for amines to improve volatility and peak shape. | Not typically required. |
| Robustness | High, well-established technology. | Moderate, can be susceptible to matrix effects. | High, but derivatization can add variability. | Moderate, can be sensitive to buffer composition. |
| Cost | Low to moderate. | High. | Moderate. | Moderate. |
| Best For | Routine QC, assay, and impurity determination. | Trace level analysis, metabolite identification, complex matrices. | Volatile amines, residual solvent analysis. | Chiral separations, analysis of charged species. |
Causality Behind Method Selection
-
HPLC-UV is the workhorse of many pharmaceutical QC labs due to its balance of performance, cost, and robustness. For routine quantification of this compound where sensitivity is not the primary concern, it is an excellent choice.
-
LC-MS/MS would be the method of choice if extremely low levels of the analyte or its impurities need to be quantified, for instance, in biological matrices or for genotoxic impurity analysis. Its superior selectivity and sensitivity justify the higher cost and complexity in such scenarios.
-
Gas Chromatography is a viable alternative, particularly if the analyte is volatile or can be easily derivatized to become volatile. [8]However, the potential need for derivatization adds a step to the sample preparation process, which can introduce variability.
-
Capillary Electrophoresis offers high separation efficiency and is particularly well-suited for charged molecules. It could be a valuable orthogonal technique to confirm the purity of this compound or to resolve challenging impurities.
Conclusion: A Foundation of Trustworthy Data
The validation of an analytical method for the quantification of this compound is a systematic process that provides documented evidence of its suitability for the intended application. [7][10]By adhering to the principles outlined in the ICH guidelines and thoughtfully selecting the most appropriate analytical technology, researchers and drug developers can ensure the integrity and reliability of their data. This guide has provided a comprehensive framework for the validation of a primary HPLC-UV method and a comparative analysis of alternative techniques, empowering scientists to make informed decisions and build a solid foundation for their research and development activities.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]
-
Swartz, M., & Krull, I. (2010). Analytical Method Validation: Back to Basics, Part II. LCGC North America, 28(2). [Link]
-
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A Senior Application Scientist's Guide to Comparing the Efficacy of Chiral Stationary Phases for Enantioseparation
For researchers, scientists, and professionals in drug development, the precise separation of enantiomers is not merely a technical challenge but a critical necessity for ensuring the safety and efficacy of chiral drug candidates. High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) stands as the cornerstone of modern enantioseparation. This guide provides an in-depth, objective comparison of the leading CSPs, supported by experimental data and field-proven insights, to empower you in selecting the optimal phase for your specific separation needs.
The Imperative of Chiral Separation in Pharmaceutical Development
Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit markedly different pharmacological and toxicological profiles. While one enantiomer may provide the desired therapeutic effect, its counterpart could be inactive or, in some cases, elicit adverse reactions.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate rigorous testing and documentation of the individual stereoisomers of any new chiral drug.[1] This underscores the critical role of robust and reliable enantioseparation methods throughout the drug discovery and development pipeline.
Direct separation using CSPs is the most widely adopted approach in HPLC for resolving enantiomers.[2] This method relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The differing stabilities of these complexes lead to differential retention times and, thus, separation.[2]
A Comparative Overview of Major Chiral Stationary Phases
The selection of an appropriate CSP is the most crucial step in developing a successful chiral separation method.[3] The vast diversity of chiral molecules necessitates a range of CSPs with distinct recognition mechanisms. This guide focuses on the comparative efficacy of the most prevalent and versatile CSPs: polysaccharide-based, Pirkle-type, macrocyclic glycopeptide, cyclodextrin-based, and protein-based phases.
Polysaccharide-Based CSPs: The Workhorses of Chiral Separation
Polysaccharide-based CSPs, primarily derivatives of cellulose and amylose, are renowned for their broad applicability and high success rate in resolving a wide array of racemic compounds.[4] Their chiral recognition capabilities stem from a combination of hydrogen bonding, dipole-dipole interactions, and the inclusion of analytes within the chiral grooves of the polysaccharide structure.[4]
The helical structure of amylose derivatives often provides a more complex chiral environment, leading to enhanced recognition for certain analytes compared to the more linear structure of cellulose derivatives.[5][6] However, the choice between an amylose or cellulose backbone is highly analyte-dependent.[5]
A significant advancement in polysaccharide CSPs is the development of immobilized phases, where the chiral selector is covalently bonded to the silica support. This provides greater robustness and allows for the use of a wider range of organic solvents compared to the traditional coated phases, thereby expanding the possibilities for method development.[7][8]
Pirkle-Type CSPs: Rational Design for Specific Interactions
Also known as brush-type CSPs, Pirkle phases are based on the principle of three-point interaction between the analyte and the chiral selector.[9] These selectors are typically small, well-defined molecules with π-acidic or π-basic aromatic rings, and sites for hydrogen bonding and steric interactions.[9] Pirkle-type CSPs are categorized as π-electron acceptor, π-electron donor, or a combination of both, allowing for a more rational selection based on the electronic properties of the analyte.[9] A key advantage of Pirkle-type CSPs is their covalent bonding to the silica support, which imparts excellent durability and solvent compatibility.[10]
Macrocyclic Glycopeptide CSPs: Versatility for Ionizable Compounds
Introduced by Dr. Daniel Armstrong, macrocyclic glycopeptide CSPs, such as those based on vancomycin and teicoplanin, offer a unique and broad range of enantioselectivity.[11] Their complex structure, featuring peptide backbones, sugar moieties, and aromatic groups, allows for multiple interaction modes including hydrogen bonding, dipole-dipole interactions, π-π interactions, and inclusion complexation.[11] A distinguishing feature of these CSPs is their ionic character, arising from carboxylic acid and amine functionalities, which makes them particularly effective for the separation of ionizable molecules.[11]
Cyclodextrin-Based CSPs: Enantioseparation through Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that form a truncated cone-shaped structure with a hydrophobic interior and a hydrophilic exterior. The primary mechanism of chiral recognition on cyclodextrin-based CSPs is the formation of inclusion complexes, where the analyte, or a portion of it, fits into the cyclodextrin cavity.[3] The stereoselectivity is further influenced by interactions between the analyte's functional groups and the hydroxyl groups at the rim of the cyclodextrin.[3]
Protein-Based CSPs: Mimicking Biological Recognition
Protein-based CSPs utilize immobilized proteins, such as α1-acid glycoprotein (AGP), human serum albumin (HSA), and cellobiohydrolase (CBH), as the chiral selectors.[12] These CSPs are particularly valuable as they can mimic the stereoselective binding that occurs in biological systems.[12] The chiral recognition is a result of a combination of hydrophobic, electrostatic, and hydrogen bonding interactions within the protein's complex three-dimensional structure.[12] A notable advantage is their ability to be used with aqueous mobile phases, making them compatible with mass spectrometry (MS) and useful for bioanalytical applications.[12] However, they generally have lower sample loading capacity compared to other CSP types.[12]
Comparative Performance Data
The efficacy of a CSP is highly dependent on the analyte's structure and the chromatographic conditions. The following tables provide a comparative summary of the performance of different CSPs for the enantioseparation of representative acidic, basic, and neutral compounds. The data is presented in terms of selectivity factor (α), resolution (Rs), and retention factor (k).
Table 1: Enantioseparation of Acidic Compounds
| Analyte | CSP Type | Chiral Selector | Mobile Phase | α | Rs | k' | Reference |
| Ibuprofen | Protein-Based | α1-Acid Glycoprotein (AGP) | 100 mM Phosphate Buffer (pH 7.0) | >1.5 | >1.5 | <9 min | [13] |
| Ibuprofen | Pirkle-Type | (R,R)-Whelk-O2 | Ethanol/Water (30:70) with 100 mM Ammonium Acetate | - | >1.5 | - | [14][15] |
| Warfarin | Polysaccharide | Chiralcel OD-RH | Acetonitrile/Phosphate Buffer pH 2.0 (40:60) | - | >1.5 | - | [16] |
| Warfarin | Macrocyclic Glycopeptide | CHIROBIOTIC V | 0.1% Triethylamine Acetate pH 5.0/THF (80:20) | - | >1.5 | - | [4] |
Table 2: Enantioseparation of Basic Compounds
| Analyte | CSP Type | Chiral Selector | Mobile Phase | α | Rs | k' | Reference |
| Propranolol | Polysaccharide | Chiralcel OD-H | n-Heptane/Ethanol/Diethylamine (80:20:0.1) | 1.14 | 1.75 | 5.26 | [17][18] |
| Propranolol | Protein-Based | α1-Acid Glycoprotein (AGP) | Phosphate Buffer (pH 7.0)/Acetonitrile (90:10) | - | >1.5 | - | [19] |
| Propranolol | Cyclodextrin | β-Cyclodextrin | Phosphate Buffer (pH 7.0)/Acetonitrile (90:10) | - | <1.5 | - | [19] |
| Alogliptin | Polysaccharide | Lux Cellulose-2 | Ethanol/Diethylamine | - | >1.5 | - | [20] |
Table 3: Enantioseparation of Neutral Compounds
| Analyte | CSP Type | Chiral Selector | Mobile Phase | α | Rs | k' | Reference |
| Thalidomide | Polysaccharide | Chiralcel OJ-H | Methanol | 1.43 | 3.52 | 2.15 | [21] |
| Oxyphene | Polysaccharide | Chiralcel OD | 1% Isopropyl Alcohol in Hexanes with 0.2% Diethylamine | >1.5 | >1.5 | - | [1] |
| Oxyphene | Cyclodextrin | β-Cyclodextrin | - | >1.5 | >1.5 | - | [1] |
Experimental Protocols: A Step-by-Step Guide to Chiral Method Development
A systematic approach to chiral method development is crucial for efficiently identifying the optimal separation conditions.[3] A column screening strategy is often the most effective starting point.[3]
General Column Screening Protocol
-
Analyte Preparation: Dissolve the racemic analyte in a suitable solvent, typically the mobile phase, at a concentration of approximately 1 mg/mL.
-
Initial Screening: Screen a diverse set of CSPs, including at least one from each major class (e.g., a cellulose-based, an amylose-based, a Pirkle-type, and a macrocyclic glycopeptide CSP).
-
Mobile Phase Selection: For initial screening, use a generic set of mobile phases. For normal phase mode, a common starting point is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic or basic additive if the analyte is ionizable. For reversed-phase mode, a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typically used.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm I.D. column.
-
Temperature: Ambient (e.g., 25 °C).
-
Detection: UV detection at an appropriate wavelength.
-
-
Evaluation: Evaluate the chromatograms for any signs of separation (e.g., peak broadening, shoulder peaks, or partial separation).
-
Optimization: For the CSP(s) that show promise, optimize the separation by systematically varying the mobile phase composition (e.g., the type and percentage of the alcohol modifier, the type and concentration of the additive), flow rate, and temperature.
Detailed Protocol: Enantioseparation of Propranolol on a Polysaccharide-Based CSP
This protocol provides a detailed example for the separation of the basic drug propranolol.
-
Materials:
-
Racemic propranolol hydrochloride
-
S-(-)-propranolol hydrochloride standard
-
HPLC grade n-heptane, ethanol, and diethylamine
-
Chiralcel OD-H column (250 x 4.6 mm, 10 µm)
-
-
Standard Preparation:
-
Chromatographic Conditions:
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic propranolol solution and record the chromatogram.
-
To determine the elution order, inject the S-(-)-propranolol standard and compare its retention time to the peaks in the racemic chromatogram.
-
-
Expected Results: Baseline separation of the two enantiomers with a resolution (Rs) of approximately 1.75.[18] The R-(+)-enantiomer is expected to elute after the S-(-)-enantiomer.[18]
Visualizing the Mechanisms and Workflows
To better understand the principles of chiral recognition and the process of method development, the following diagrams are provided.
Caption: Key interaction modes for chiral recognition on different CSPs.
Caption: A systematic workflow for chiral method development.
Conclusion and Future Perspectives
The selection of a chiral stationary phase remains a largely empirical process, but a systematic approach grounded in an understanding of the different chiral recognition mechanisms can significantly improve the efficiency and success rate of method development.[3] Polysaccharide-based CSPs continue to be the first choice for initial screening due to their broad applicability, while Pirkle-type, macrocyclic glycopeptide, cyclodextrin-based, and protein-based CSPs offer complementary and sometimes superior selectivity for specific classes of compounds.
The ongoing development of new chiral selectors and the improvement of existing ones, particularly the expansion of robust immobilized phases, will continue to enhance our ability to tackle even the most challenging enantioseparations. As our understanding of the intricate interactions governing chiral recognition deepens, we can anticipate the design of even more selective and efficient CSPs, further empowering the development of safe and effective chiral drugs.
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Introduction: Unlocking the Therapeutic Potential of Fluorinated Phenethylamines
An In-Depth Guide to the In Vitro Biological Evaluation of 2-(3,5-Difluorophenyl)ethanamine Analogs
The 2-phenylethylamine scaffold is a cornerstone in neuroscience drug discovery, forming the structural basis for numerous endogenous neurotransmitters and clinically significant therapeutics. The introduction of fluorine atoms, as seen in the this compound core, offers medicinal chemists a powerful tool to modulate metabolic stability, membrane permeability, and target-binding affinity. These modifications can profoundly alter the pharmacological profile of the parent molecule, creating opportunities for novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the systematic in vitro biological evaluation of novel this compound analogs. Our approach eschews a rigid, one-size-fits-all template. Instead, we present a logical, tiered progression of experiments designed to build a deep understanding of a compound's pharmacological identity. We will move from primary target identification and functional potency to mechanism of action and critical off-target liability assessment. The causality behind each experimental choice is explained, ensuring that the data generated is not merely a collection of numbers, but a coherent narrative that informs on a compound's therapeutic potential and guides the next steps in the drug development process.
Part 1: Primary Target Engagement and Functional Potency
Expert Rationale: The foundational structure of a 2-phenylethylamine strongly suggests an interaction with the monoamine transporter system: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1] These transporters are critical for regulating neurotransmission and are the primary targets for many antidepressants and psychostimulants.[1] Therefore, our initial evaluation will focus on quantifying the interaction of our analog series with these key proteins. We will employ two orthogonal assay systems: radioligand binding to measure affinity and neurotransmitter uptake to measure functional inhibition.
Radioligand Binding Assays: Quantifying Target Affinity
The first step is to determine if the analogs physically bind to the transporters and with what affinity. A competitive radioligand binding assay is the gold standard for this purpose. It measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the transporter. The resulting inhibition constant (Kᵢ) is an intrinsic measure of the compound's binding affinity.
Experimental System Comparison:
-
Transporter-Transfected Cell Membranes (e.g., HEK-293): This is a clean, reductionist system that expresses a pure population of a single human transporter isoform (e.g., hDAT, hSERT, or hNET).[1][2] This allows for unambiguous determination of affinity for each specific target without confounding variables from other proteins.
-
Native Tissue Preparations (e.g., Rat Brain Synaptosomes): This system provides a more physiologically relevant environment where the transporter exists with its native protein partners.[2] However, it may contain a mixture of transporter subtypes and species orthologs, which can complicate data interpretation. For initial screening and SAR (Structure-Activity Relationship) development, the transfected cell line approach is generally preferred for its clarity.
Protocol: Competitive Radioligand Binding Assay for DAT, SERT, and NET
This protocol describes a representative procedure using cell membranes prepared from HEK-293 cells stably expressing the human transporters.
-
Membrane Preparation: Culture HEK-293 cells expressing hDAT, hSERT, or hNET. Harvest the cells and homogenize them in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer and stored at -80°C.[3]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation (e.g., 5-20 µg protein), a fixed concentration of a specific radioligand, and a range of concentrations of the this compound analog.
-
Incubation: Incubate the plate for 60-120 minutes at room temperature or 4°C to allow the binding to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), washing several times with ice-cold wash buffer to separate bound from free radioligand.[3]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of analog that displaces 50% of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[3]
Data Summary: Affinity of Analogs for Monoamine Transporters
| Compound ID | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT/SERT Selectivity | DAT/NET Selectivity |
| Analog 1 | 15 | 350 | 80 | 23.3 | 5.3 |
| Analog 2 | 120 | 110 | 950 | 0.9 | 7.9 |
| Analog 3 | 5 | 800 | 25 | 160.0 | 5.0 |
| Cocaine (Ref.) | 250 | 300 | 400 | 1.2 | 1.6 |
Table 1: Hypothetical binding affinity (Kᵢ) data for a series of this compound analogs compared to a reference compound. Selectivity is calculated as the ratio of Kᵢ values.
Workflow for Radioligand Binding Assay
A flowchart of the key steps in a competitive radioligand binding assay.
Neurotransmitter Uptake Inhibition Assays: Assessing Functional Activity
While binding affinity is critical, it does not describe the functional consequence of that binding. An uptake assay measures the ability of the analogs to block the primary function of the transporters: clearing neurotransmitters from the extracellular space.[5] This provides a functional potency (IC₅₀) value.
Experimental System Comparison:
-
Radiolabeled Substrate Uptake: This is the traditional method, using tritium-labeled neurotransmitters like [³H]-dopamine or [³H]-serotonin.[1] It directly measures the transport of the physiological substrate.
-
Fluorescence-Based Uptake Assays: These assays use a fluorescent substrate that mimics neurotransmitters.[6][7][8] Upon transport into the cell, its fluorescence increases.[6][8] These kits offer a homogeneous, no-wash format that is amenable to high-throughput screening and avoids the cost and safety concerns of radioactivity.[6][7] For robust screening of an analog library, the fluorescence-based method is highly efficient.
Protocol: Fluorescence-Based Neurotransmitter Uptake Assay
This protocol is based on the principles of commercially available kits.
-
Cell Plating: Seed HEK-293 cells expressing hDAT, hSERT, or hNET in black, clear-bottom 96- or 384-well plates and allow them to form a confluent monolayer.[7]
-
Compound Incubation: Remove the culture medium and add assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) containing various concentrations of the test analogs. Incubate for 10-20 minutes at 37°C.
-
Uptake Initiation: Add the fluorescent substrate/dye solution to all wells.[7]
-
Signal Detection: Immediately transfer the plate to a bottom-reading fluorescence plate reader pre-set to 37°C. Monitor the increase in intracellular fluorescence over time (kinetic mode) or read at a single endpoint after a defined incubation period (e.g., 20-30 minutes).[7]
-
Data Analysis: For kinetic data, calculate the rate of uptake (slope of the fluorescence curve). For endpoint data, use the final fluorescence values. Plot the percent inhibition of uptake versus the log concentration of the analog and fit the data to determine the IC₅₀ value.
Data Summary: Functional Potency of Analogs
| Compound ID | DAT Uptake IC₅₀ (nM) | SERT Uptake IC₅₀ (nM) | NET Uptake IC₅₀ (nM) |
| Analog 1 | 35 | 850 | 150 |
| Analog 2 | 280 | 250 | >10,000 |
| Analog 3 | 12 | 1900 | 60 |
| Cocaine (Ref.) | 400 | 550 | 600 |
Table 2: Hypothetical functional potency (IC₅₀) data from neurotransmitter uptake inhibition assays.
Principle of Uptake Inhibition Assay
The analog competes with the fluorescent substrate, blocking its entry and preventing an increase in intracellular fluorescence.
Part 2: Probing the Mechanism of Action: Inhibitor vs. Releaser
Expert Rationale: Not all compounds that bind to monoamine transporters are simple inhibitors. Some, like amphetamine, are substrates that are transported into the neuron and induce reverse transport (efflux) of the neurotransmitter, acting as "releasers".[1] This mechanistic difference leads to vastly different neurochemical and behavioral effects. It is crucial to distinguish between these two mechanisms. An uptake inhibition assay alone cannot make this distinction.
Experimental Approach: Neurotransmitter Release Assay
This assay directly measures whether an analog can cause the release of a pre-loaded neurotransmitter from cells.
Protocol: [³H]-Dopamine Release Assay
-
Cell Culture: Plate HEK-293 cells expressing hDAT in 24- or 48-well plates.
-
Substrate Loading: Incubate the cells with a low concentration of [³H]-dopamine for 30-60 minutes at 37°C to allow it to be taken up and accumulate inside the cells.
-
Wash: Gently wash the cells multiple times with buffer to remove any extracellular [³H]-dopamine.
-
Compound Treatment: Add buffer containing either a vehicle control, a known releaser (e.g., d-amphetamine), a known uptake inhibitor (e.g., cocaine), or the test analogs to the wells.
-
Sample Collection: Collect the buffer (supernatant) at one or more time points (e.g., 10, 20, 30 minutes).
-
Cell Lysis: At the end of the experiment, lyse the cells to release the remaining intracellular radioactivity.
-
Quantification: Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the percentage of total radioactivity that was released into the supernatant for each condition. A significant increase in release compared to the vehicle control indicates that the compound is a releaser.
Data Interpretation:
-
Uptake Inhibitors (e.g., Cocaine): Will cause little to no release above the basal (vehicle) level.
-
Releasers (e.g., Amphetamine): Will cause a robust, concentration-dependent increase in the amount of [³H]-dopamine released into the buffer.
-
This compound Analogs: Can be classified based on where they fall on this spectrum.
Mechanisms at the Synapse
Contrasting how an uptake inhibitor (left) and a releaser (right) increase synaptic neurotransmitter levels.
Part 3: Secondary Pharmacology and Metabolic Liability Profiling
Expert Rationale: A potent and selective compound is of little use if it carries significant safety or drug-drug interaction (DDI) liabilities. Early in vitro assessment of key off-target interactions is a critical, self-validating step in the drug discovery process. For phenethylamine analogs, two primary areas of concern are interactions with monoamine oxidase (MAO) enzymes, which metabolize them, and cytochrome P450 (CYP) enzymes, the primary system for drug metabolism in the liver.[9][10]
Monoamine Oxidase (MAO) Inhibition
MAO-A and MAO-B are mitochondrial enzymes that degrade monoamine neurotransmitters.[9] Inhibition of these enzymes can lead to dangerous increases in monoamine levels and severe interactions with certain foods and drugs. Many phenethylamines are substrates or inhibitors of MAOs.
Protocol: In Vitro MAO-Glo™ Assay
This protocol uses a commercially available luminescent assay system.
-
Reagent Preparation: Use recombinant human MAO-A or MAO-B enzyme and the provided MAO substrate.
-
Assay Reaction: In a white, opaque 96-well plate, combine the MAO enzyme with varying concentrations of the test analog and incubate for 15 minutes.
-
Substrate Addition: Add the MAO substrate, which is converted by active MAO into a product that can be detected.
-
Signal Generation: After a 30-60 minute incubation, add a Luciferin Detection Reagent. This reagent reacts with the product of the MAO reaction to produce light (luminescence). Active MAO results in low luminescence (substrate is consumed), while inhibited MAO results in high luminescence.
-
Measurement: Read the luminescence on a plate reader.
-
Analysis: Calculate the IC₅₀ value for inhibition of both MAO-A and MAO-B.
Cytochrome P450 (CYP) Inhibition
CYP enzymes are responsible for the metabolism of over 90% of clinical drugs.[10] Inhibition of a specific CYP isoform by one drug can dangerously elevate the plasma levels of a co-administered drug that is metabolized by the same enzyme.[11] Regulatory agencies recommend screening against a panel of the most important isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).[10][12]
Protocol: In Vitro CYP Inhibition Assay using Human Liver Microsomes
-
System: Use pooled human liver microsomes (HLMs), which contain a mixture of CYP enzymes, and a specific substrate for each CYP isoform being tested.[11]
-
Reaction: In a 96-well plate, incubate the HLMs, a NADPH-regenerating system (cofactor for CYP activity), and the test analog at various concentrations.
-
Initiation: Add the specific probe substrate for the isoform of interest (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6).[11]
-
Termination: After a short incubation (10-15 minutes), stop the reaction by adding a quenching solvent like acetonitrile.
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite from the probe substrate.
-
Data Interpretation: A decrease in metabolite formation in the presence of the analog indicates inhibition. Calculate an IC₅₀ value for each major CYP isoform.[11]
Data Summary: Off-Target and Metabolic Liabilities
| Compound ID | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) |
| Analog 1 | >50 | >50 | 12.5 | >50 |
| Analog 2 | 8.2 | 27.4 | 2.1 | 15.3 |
| Analog 3 | >50 | 45.1 | >50 | >50 |
| Pargyline (Ref.) | 65 | 0.8 | N/A | N/A |
| Ketoconazole (Ref.) | N/A | N/A | >50 | 0.05 |
Table 3: Hypothetical safety pharmacology data. High IC₅₀ values are desirable, indicating low potential for off-target inhibition.
Workflow for In Vitro Safety Profiling
A streamlined workflow for assessing key off-target liabilities of lead compounds.
Conclusion
This guide outlines a logical and robust strategy for the comprehensive in vitro evaluation of this compound analogs. By systematically progressing from primary target affinity and functional potency (binding and uptake assays) to a deeper mechanistic understanding (release assays) and finally to critical safety and liability screening (MAO and CYP inhibition), researchers can build a detailed pharmacological dossier for each compound. This multi-faceted approach allows for the confident identification of lead candidates that not only possess the desired on-target activity but also have a clean off-target profile, maximizing the potential for successful downstream development. The integration of orthogonal assays, clear rationale for experimental choices, and early assessment of liabilities forms a self-validating system that embodies the principles of scientific integrity and excellence in drug discovery.
References
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Rothman, R. B., & Baumann, M. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 689. [Link]
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Ahmad, I., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. ResearchGate. [Link]
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Wikipedia. (2024). 2C-B. [Link]
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Rothman, R. B., & Baumann, M. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]
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MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. [Link]
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Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]
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PubMed. (n.d.). Synthesis and pharmacological activity of some 2,3-dihydrofuran-2,3-dione derivatives. [Link]
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ACS Publications. (2023). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. ACS Pharmacology & Translational Science. [Link]
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ResearchGate. (2017). (PDF) Synthesis and structure elucidation of 1- (2, 5 /3, 5- difluorophenyl) - 3- (2, 3 /2, 4 /2, 5 /3, 4- dimethoxyphenyl) - 2- propen- 1- ones as anticancer agents. [Link]
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ResearchGate. (2005). Identification and Biological Evaluation of 4-(3-Trifluoromethylpyridin-2-yl)piperazine-1-carboxylic Acid (5-Trifluoromethylpyridin-2-yl)amide, a High Affinity TRPV1 (VR1) Vanilloid Receptor Antagonist. [Link]
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Safety Operating Guide
Navigating the Disposal of 2-(3,5-Difluorophenyl)ethanamine: A Guide for Laboratory Professionals
Hazard Assessment: Understanding the Risks of Fluorinated Phenethylamines
While a specific Safety Data Sheet (SDS) for 2-(3,5-Difluorophenyl)ethanamine is not publicly accessible, an analysis of similar fluorinated and chlorinated aromatic amines allows for a presumptive hazard profile. Compounds such as 1-(2,3-Dichlorophenyl)ethanamine hydrochloride and 2,5-Difluoroaniline are classified as acute toxicants, skin and eye irritants, and may cause respiratory irritation.[1][2] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may possess similar hazardous properties.
The introduction of fluorine atoms can significantly alter the biological properties of phenethylamines.[3] While comprehensive toxicological data for this specific molecule is lacking, the potential for psychoactive or other physiological effects cannot be disregarded.
Key Assumed Hazards:
-
Acute toxicity (oral, dermal, inhalation)
-
Skin corrosion/irritation
-
Serious eye damage/irritation
-
Respiratory tract irritation
Personal Protective Equipment (PPE): Your First Line of Defense
Given the assumed hazards, a robust personal protective equipment (PPE) regimen is non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Protection | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes and potential vapors. |
| Hands | Compatible chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents dermal absorption, a likely route of exposure. |
| Body | A lab coat or chemical-resistant apron | Protects against incidental contact and contamination of personal clothing. |
| Respiratory | A properly fitted respirator with organic vapor cartridges | Recommended when handling the neat compound or creating solutions outside of a certified chemical fume hood. |
All handling of this compound, including weighing and solution preparation, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be carried out in compliance with all local, state, and federal regulations. The U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) provides the legal framework for hazardous waste management in the United States.[4] As a halogenated organic compound, this compound falls under specific waste categories that require careful segregation and disposal.
Step 1: Waste Segregation
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure cost-effective and environmentally sound disposal.[5]
-
Halogenated vs. Non-Halogenated Waste: this compound and any materials contaminated with it must be disposed of in a designated halogenated organic waste stream. Do not mix with non-halogenated waste.
-
Liquid vs. Solid Waste: Keep liquid and solid waste in separate, clearly labeled containers.
Step 2: Waste Collection and Containerization
The integrity of the waste container is crucial for safe storage and transport.
-
Container Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof cap. The original product container is often a suitable choice for waste collection.[2]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Irritant").
-
Container Management: Keep waste containers closed at all times, except when adding waste.[6] Do not overfill containers; a good rule of thumb is to fill to no more than 80% capacity.
Step 3: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Contain and Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large quantities of the neat compound.
-
Collect and Dispose: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Step 4: Final Disposal
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Engage a Professional Service: Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.[7] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a certified vendor.
-
Documentation: Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with your institution's policies and regulatory requirements.
Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disposal decision workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. While specific hazard data for this compound is limited, a conservative approach based on the properties of structurally similar molecules provides a robust framework for safe handling and disposal. By adhering to the principles of hazard assessment, proper use of personal protective equipment, stringent waste segregation, and compliant disposal through licensed vendors, researchers can mitigate risks and ensure a safe and sustainable laboratory environment.
References
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U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
-
PubMed Central. Fluorine in psychedelic phenethylamines. [Link]
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Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
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Northwestern University Research Safety. Hazardous Waste Disposal Guide. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(3,5-Difluorophenyl)ethanamine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2-(3,5-Difluorophenyl)ethanamine (CAS No. 311346-60-8) demands a meticulous and proactive approach to personal protection.[1] This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE). Our focus extends beyond mere compliance, aiming to instill a deep understanding of why each measure is critical, thereby creating a self-validating system of safety in your laboratory.
While specific toxicological data for this exact compound is limited, its structure as a substituted phenethylamine—a class known for potential physiological activity—and a fluorinated organic compound necessitates a conservative and stringent safety protocol. We will base our recommendations on the known hazards of structurally similar chemicals.
Foundational Safety: Engineering Controls as the First Line of Defense
Before any discussion of PPE, we must emphasize the primacy of engineering controls. PPE is the final barrier between you and a potential hazard; it should never be the first or only line of defense.
-
Chemical Fume Hood: All handling of this compound, including weighing, dissolving, and transferring, must be conducted within a properly functioning chemical fume hood.[2] This is non-negotiable. A fume hood provides critical ventilation to minimize inhalation exposure.[3][4]
-
Safety Infrastructure: The laboratory must be equipped with an easily accessible eyewash station and a safety shower.[4] Regular testing of this equipment is mandatory.
Hazard Assessment: Justifying the PPE Protocol
A robust PPE plan is built upon a thorough understanding of potential risks. Based on data from analogous compounds, we must assume this compound presents the following hazards:
| Potential Hazard | Rationale Based on Analogous Compounds | Source |
| Acute Oral Toxicity | Structurally similar compounds are classified as "Harmful if swallowed." | [5] |
| Skin Irritation/Corrosion | Related phenethylamines and dichlorophenyl ethanamines are known to cause skin irritation. | [5][6] |
| Serious Eye Damage/Irritation | Analogs are classified as causing serious eye irritation. Direct contact could lead to significant injury. | [5][6] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol. | [5][6] |
| Unknown Systemic Effects | As a substituted phenethylamine, unforeseen physiological effects cannot be ruled out. A cautious approach is warranted. | [7] |
This assessment logically dictates a multi-layered PPE strategy to shield against dermal, ocular, and respiratory exposure.
The Core Protocol: Multi-Barrier PPE System
Handling this compound requires a comprehensive PPE ensemble. Each component serves a specific purpose, and the integrity of the entire system depends on the correct use of each part.
Standard safety glasses are insufficient. The risk of splashes, particularly during transfers or in the event of an accident, requires a higher level of protection.
-
Primary Protection: Wear chemical splash goggles that form a seal around the eyes.[4][8]
-
Secondary Protection: A full-face shield must be worn over the chemical splash goggles.[4] This provides a secondary barrier against splashes reaching the face and neck.
Dermal contact is a primary route of exposure. Your choice of gloves and lab coat is critical.
-
Gloves: Double-gloving is mandatory.[9]
-
Inner Glove: A thinner, nitrile glove provides a base layer of protection.
-
Outer Glove: A thicker, chemical-resistant glove (e.g., butyl rubber or Viton™) should be worn over the inner glove. Always consult the glove manufacturer's compatibility chart for resistance to aromatic amines and fluorinated compounds. Gloves must be changed every 30 minutes or immediately if contamination is suspected.[9]
-
-
Gown/Lab Coat: A standard cotton lab coat is not sufficient. Wear a long-sleeved, chemical-resistant gown that closes in the back.[9] Ensure the cuffs are tight-fitting (elastic or knit) and tucked under the outer glove.[9]
-
Additional Protection: For larger quantities or procedures with a higher risk of spills, consider a chemical-resistant apron and protective footwear.
While all work should be done in a fume hood, respiratory protection is essential for certain situations.
-
Standard Operations (in Fume Hood): No respirator is typically required if all handling occurs within a certified chemical fume hood.
-
Outside of a Fume Hood (e.g., weighing, transport): If there is any risk of generating dust or aerosols outside of a primary engineering control, a respirator is required. A NIOSH-approved N95 respirator is the minimum requirement for particulates.[10]
-
Emergency Spill Response: For responding to spills, a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges for organic vapors, may be necessary.
Procedural Discipline: Donning and Doffing PPE
The order of putting on and taking off PPE is as important as the equipment itself. Incorrect doffing can lead to self-contamination.
Workflow for Donning and Doffing PPE
Caption: Sequential workflow for correctly donning and doffing PPE.
Step-by-Step Doffing (Removal) Protocol:
-
Outer Gloves: Remove the most contaminated item first. Using a gloved hand, peel one outer glove off from the cuff, turning it inside out. Slide the ungloved fingers of that hand under the cuff of the remaining outer glove and peel it off, also inside out. Dispose of them immediately in a designated hazardous waste container.[3]
-
Face Shield & Gown: Remove the face shield, followed by the gown, avoiding contact with the front (most likely contaminated) surfaces. Roll the gown inward and dispose of it.
-
Goggles: Remove goggles from the back of the head forward.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface with bare skin.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.[3][5]
Disposal Plan: Managing Contaminated Materials
Due to the persistent nature of fluorinated organic compounds, proper disposal is a critical final step to protect the environment.[11][12]
-
Waste Segregation: All materials that come into contact with this compound are considered hazardous waste. This includes:
-
Used PPE (gloves, gowns, etc.)
-
Contaminated weighing papers, pipette tips, and bench liners.
-
Rinsate from cleaning contaminated glassware.
-
-
Containment: All solid waste must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[8] Liquid waste should be collected in a separate, compatible, and sealed container.
-
Institutional Protocol: Never dispose of this waste in standard trash or down the drain. You must follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health & Safety (EHS) office for guidance on pickup and final disposal, which is typically high-temperature incineration for halogenated organic compounds.[8][12]
By integrating these principles and protocols into your daily workflow, you build a resilient culture of safety that protects you, your colleagues, and your research.
References
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- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- University of Oxford Department of Chemistry. (2025).
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
